molecular formula C19H25ClN2OS B563168 rac Methotrimeprazine-d6 Hydrochloride CAS No. 1189734-21-1

rac Methotrimeprazine-d6 Hydrochloride

Katalognummer: B563168
CAS-Nummer: 1189734-21-1
Molekulargewicht: 370.969
InChI-Schlüssel: ODLGFPIWRAEFAN-HVTBMTIBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rac Methotrimeprazine-d6 Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C19H25ClN2OS and its molecular weight is 370.969. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

1189734-21-1

Molekularformel

C19H25ClN2OS

Molekulargewicht

370.969

IUPAC-Name

3-(2-methoxyphenothiazin-10-yl)-2-methyl-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C19H24N2OS.ClH/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21;/h5-11,14H,12-13H2,1-4H3;1H/i2D3,3D3;

InChI-Schlüssel

ODLGFPIWRAEFAN-HVTBMTIBSA-N

SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.Cl

Synonyme

2-Methoxy-N,N,β-trimethyl-10H-phenothiazine-10-propanamine-d6 Hydrochloride;  10-[3-(Dimethylamino)-2-methylpropyl]-2-methoxyphenothiazine-d6 MonoHydrochloride;  2-Methoxytrimeprazine-d6 Hydrochloride;  2-Methoxytrimeprazine-d6; 

Herkunft des Produkts

United States

Foundational & Exploratory

Technical Guide: Chemical Structure & Bioanalytical Application of Deuterated Methotrimeprazine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methotrimeprazine (Levomepromazine) is a phenothiazine neuroleptic exhibiting analgesic, antiemetic, and sedative properties.[1] In modern drug development and forensic toxicology, the precise quantification of this compound in complex biological matrices (plasma, urine) is critical.

Deuterated Methotrimeprazine HCl (Methotrimeprazine-d3) serves as the gold-standard Stable Isotope Labeled (SIL) Internal Standard (IS) for these assays. By replacing specific hydrogen atoms (


) with deuterium (

), the molecule retains the physicochemical properties of the analyte—ensuring co-elution and identical ionization efficiency—while providing a distinct mass shift (+3 Da) for mass spectrometric detection.

This guide details the structural chemistry, synthesis logic, and self-validating bioanalytical protocols for Methotrimeprazine-d3 HCl.

Part 1: Structural Characterization

Chemical Identity[3]
  • IUPAC Name: (2R)-3-(2-methoxy-10H-phenothiazin-10-yl)-N,N-dimethyl-2-methylpropan-1-amine hydrochloride (labeled d3).

  • Stereochemistry: The clinical drug is the levorotatory form (Levomepromazine). However, deuterated standards are often supplied as racemates (rac-Methotrimeprazine-d3) or enantiopure forms depending on the required assay stringency.

  • Salt Form: Hydrochloride (HCl) is utilized to enhance water solubility and crystalline stability compared to the oily free base.

The Deuteration Strategy

For Mass Spectrometry (LC-MS/MS), the position of the deuterium label is critical. It must be:

  • Metabolically Stable (In-Vial): Resistant to spontaneous exchange with solvent protons.

  • Fragmentally Retained: The label must remain on the charged fragment monitored during MRM (Multiple Reaction Monitoring).

Target Configuration: N-methyl-d3 The most common configuration replaces the hydrogens on one of the N-methyl groups.

  • Formula:

    
    
    
  • Mass Shift: +3.018 Da relative to the unlabeled drug.

Structural Diagram (Graphviz)

Methotrimeprazine_Structure Core Phenothiazine Core (Tricyclic) SideChain Aliphatic Side Chain (2-methylpropyl) Core->SideChain N10 Position Methoxy Methoxy Group (Position 2) Core->Methoxy C2 Position Amine Tertiary Amine (N,N-dimethyl) SideChain->Amine Label DEUTERIUM LABEL (-CD3 on Amine) Amine->Label Isotopic Substitution Salt HCl Salt (Ionic Interaction) Amine->Salt

Figure 1: Structural assembly of Methotrimeprazine-d3 HCl, highlighting the phenothiazine core and the strategic placement of the deuterium label on the terminal amine.

Part 2: Synthesis & Quality Control

Synthesis Logic (Retrosynthetic Analysis)

The synthesis of Methotrimeprazine-d3 typically follows a convergent pathway, introducing the isotopic label in the final alkylation step to maximize yield of the expensive deuterated reagent.

  • Precursor Preparation: N-desmethyl methotrimeprazine (Nor-levomepromazine) is prepared via standard phenothiazine alkylation.

  • Isotopic Labeling (Methylation): The secondary amine precursor is reacted with Trideuteromethyl Iodide (

    
    )  or Deuterated Formaldehyde (
    
    
    
    )
    / Formic Acid (Eschweiler-Clarke reaction).
  • Salt Formation: The resulting free base is treated with anhydrous HCl in diethyl ether/ethanol to precipitate the hydrochloride salt.

Quality Control Parameters

To ensure the standard is fit for purpose, the following QC metrics are non-negotiable:

ParameterSpecificationMethodCausality/Reasoning
Chemical Purity > 98%HPLC-UV (254 nm)Impurities compete for ionization, causing matrix effects.
Isotopic Purity > 99.0% atom DHRMS / NMRPresence of D0 (unlabeled) species causes "crosstalk" in the blank, artificially elevating the Lower Limit of Quantitation (LLOQ).
Isotopic Distribution D0 < 0.5%MS (SIM Mode)Ensures the internal standard does not contribute to the analyte signal.
Chiral Purity Report ValueChiral HPLCIf the assay is stereospecific, the IS must match the analyte's retention time exactly.

Part 3: Bioanalytical Application (LC-MS/MS)

The Role of the Internal Standard

In quantitative bioanalysis, Methotrimeprazine-d3 compensates for:

  • Matrix Effects: Ion suppression/enhancement caused by phospholipids in plasma.

  • Extraction Efficiency: Variations in recovery during Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT).

  • Retention Time Shifts: Slight drifts in HPLC pumping.

Validated Workflow Protocol

Self-Validating System: This protocol includes a "System Suitability Test" (SST) to verify performance before running samples.

Step 1: Stock Solution Preparation

  • Dissolve 1.0 mg Methotrimeprazine-d3 HCl in 1.0 mL Methanol (Free base equivalent correction: Mass

    
     0.89).
    
  • Store at -20°C in amber glass (Critical: Phenothiazines are highly photosensitive and oxidize to sulfoxides under light).

Step 2: Sample Extraction (Protein Precipitation)

  • Aliquot 50 µL Human Plasma.

  • Add 20 µL IS Working Solution (50 ng/mL Methotrimeprazine-d3 in MeOH).

  • Add 150 µL Acetonitrile (precipitating agent).

  • Vortex (1 min) and Centrifuge (10,000 g, 5 min).

  • Transfer supernatant to injection vial.

Step 3: LC-MS/MS Parameters

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • Analyte (Methotrimeprazine): 329.2

      
       100.1 (Quantifier)
      
    • IS (Methotrimeprazine-d3): 332.2

      
       103.1 (Quantifier)
      
Analytical Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Separation (HPLC) cluster_ms Detection (MS/MS) Sample Biological Sample (Plasma/Urine) IS_Add Add IS Spike (Methotrimeprazine-d3) Sample->IS_Add Extract Protein Precipitation (Acetonitrile) IS_Add->Extract Column C18 Column (Hydrophobic Retention) Extract->Column Elution Gradient Elution (Co-elution of Analyte & IS) Column->Elution ESI ESI Source (+) (Ionization) Elution->ESI Q1 Q1 Filter Select Parent Ions (329.2 & 332.2) ESI->Q1 CID Collision Cell (Fragmentation) Q1->CID Q3 Q3 Filter Select Product Ions (100.1 & 103.1) CID->Q3

Figure 2: Bioanalytical workflow demonstrating the parallel processing of the analyte and the deuterated internal standard.

Part 4: Handling & Stability (The "Trustworthiness" Pillar)

The Oxidation Trap

Phenothiazines are notorious for oxidizing to their sulfoxide and N-oxide forms upon exposure to air and light.

  • Symptom: The solution turns pink/red.

  • Impact: Loss of signal intensity and appearance of interference peaks at M+16.

  • Prevention: All stock solutions must be prepared under low-light conditions and stored in amber vials. Use antioxidants (e.g., Ascorbic Acid) in the extraction solvent if instability is observed during validation.

Isotopic Exchange

While the


 label is generally stable, exposure to extreme pH (very acidic conditions at high temperatures) can theoretically induce H/D exchange.
  • Protocol Rule: Keep sample processing temperature < 40°C. Avoid strong mineral acids in the mobile phase; use organic acids (Formic/Acetic) instead.

References

  • National Institute of Standards and Technology (NIST). (2023). Methotrimeprazine Mass Spectrum and Chemical Properties. NIST Chemistry WebBook, SRD 69. [Link][2]

  • Danek, P. J., et al. (2020). Levomepromazine and clozapine induce the main human cytochrome P450 drug metabolizing enzyme CYP3A4.[3][4][5] Pharmacological Reports. [Link]

  • European Pharmacopoeia (Ph. Eur.). (2024). Levomepromazine Hydrochloride Monograph. European Directorate for the Quality of Medicines. [Link]

Sources

The Nomenclature Paradox and Bioanalytical Application of Levomepromazine-d6 / Methotrimeprazine-d6

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Core Distinction: There is no structural or pharmacological difference between Levomepromazine-d6 and Methotrimeprazine-d6. They are synonyms for the same deuterated internal standard (IS) used in the quantification of the phenothiazine antipsychotic Levomepromazine (INN) / Methotrimeprazine (USAN).

The Scientific Challenge: The true technical challenge lies not in distinguishing between these two names, but in managing the Chromatographic Deuterium Effect (CDE) and ensuring Isotopic Purity during LC-MS/MS method validation. This guide serves as a definitive protocol for researchers to navigate the nomenclature confusion and execute robust bioanalysis.

Part 1: Chemical Identity & The Nomenclature Paradox

In global drug development, regulatory naming conventions often create artificial distinctions.

  • Levomepromazine: The International Nonproprietary Name (INN) , used by the WHO and throughout Europe/Asia.

  • Methotrimeprazine: The United States Adopted Name (USAN) , used primarily in North American literature and pharmacopeias.

When sourcing internal standards, you may encounter CAS Registry Number 1189805-51-3 labeled as either. They are identical.

Structural Specification
  • Chemical Formula (Unlabeled):

    
    []
    
  • Chemical Formula (d6-Labeled):

    
    [2]
    
  • Molecular Weight: ~328.5 g/mol (Unlabeled) vs. ~334.5 g/mol (d6-Labeled)

  • Labeling Architecture: The standard commercial "d6" variant typically features deuteration at the

    
    -dimethyl  moiety on the aliphatic side chain.
    

Critical Note on Salt Forms: Vendors supply this IS as either a Maleate or Hydrochloride salt. You must correct for the salt factor when preparing stock solutions to ensure accurate free base concentration.

  • Maleate Salt Factor: ~1.3–1.4 (Check specific CoA)

  • HCl Salt Factor: ~1.11

Part 2: Bioanalytical Application (LC-MS/MS)

The primary application of Levomepromazine-d6 is as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Levomepromazine in human plasma or serum.

The Deuterium Isotope Effect (Technical Nuance)

While SIL-IS are ideal for compensating matrix effects, deuterium is not perfectly "silent" chromatographically. The C-D bond is shorter and has a smaller molar volume than the C-H bond, making the molecule slightly less lipophilic .[3]

  • Result: In Reverse-Phase Chromatography (C18), Levomepromazine-d6 will often elute slightly earlier (0.05 – 0.2 min) than the unlabeled analyte.

  • Risk: If the retention time shift places the IS in a region of ion suppression (matrix effect) different from the analyte, quantification accuracy drops.

  • Mitigation: Ensure the chromatographic peak width is sufficient that the analyte and IS significantly overlap, or use a co-eluting 13C-labeled IS (though d6 is far more cost-effective and generally sufficient).

Experimental Protocol: Validated Extraction & Detection

The following protocol uses Liquid-Liquid Extraction (LLE) to minimize matrix effects, preferable over Protein Precipitation (PPT) for this hydrophobic compound.

1. Sample Preparation (LLE)

  • Matrix: 200 µL Human Plasma.

  • IS Spike: Add 20 µL of Levomepromazine-d6 working solution (500 ng/mL).

  • Alkalinization: Add 50 µL 0.1 M NaOH (Increases extraction efficiency by neutralizing the amine).

  • Extraction: Add 1.5 mL MTBE (Methyl tert-butyl ether) or Hexane:Isoamyl alcohol (98:2).

  • Agitation: Vortex 2 mins, Centrifuge 5 mins @ 4000 rpm.

  • Reconstitution: Evaporate supernatant under

    
    ; reconstitute in 100 µL Mobile Phase.
    

2. LC Conditions

  • Column: C18 or PFP (Pentafluorophenyl) – PFP offers superior selectivity for phenothiazine isomers.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid (pH ~3.0).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient: 20% B to 90% B over 4 mins.

3. MS/MS Detection (ESI+) Levomepromazine fragments characteristically at the amine side chain.

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Origin of Fragment
Levomepromazine 329.2

100.125Side chain cleavage (

)
Levomepromazine-d6 335.2

106.125Deuterated side chain (

)

Part 3: Visualization of Workflows

Diagram 1: The Nomenclature & Structural Logic

This diagram clarifies the relationship between the names and the physical labeling of the molecule.

NomenclatureLogic Drug Target Analyte (Phenothiazine Antipsychotic) INN INN Name: Levomepromazine Drug->INN USAN USAN Name: Methotrimeprazine Drug->USAN Structure Base Structure: (2R)-3-(2-methoxyphenothiazin-10-yl)- N,N,2-trimethylpropan-1-amine INN->Structure USAN->Structure IS_Req Requirement: Stable Isotope Internal Standard Structure->IS_Req D6_Label Deuteration Strategy: Replace 6 Hydrogens on N,N-dimethyl group with Deuterium IS_Req->D6_Label Result Final Product (Synonymous): Levomepromazine-d6 / Methotrimeprazine-d6 (m/z 335.2) D6_Label->Result

Caption: Logical flow resolving the nomenclature divergence into a single bioanalytical entity.

Diagram 2: LC-MS/MS Fragmentation Pathway

This diagram illustrates the specific mass transitions used for quantification, highlighting where the deuterium label resides to ensure the fragment ion retains the label (essential for specificity).

FragmentationPath Parent_d0 Levomepromazine (d0) Precursor: 329.2 m/z Collision Collision Cell (CID @ 25eV) Parent_d0->Collision Parent_d6 Levomepromazine-d6 Precursor: 335.2 m/z Parent_d6->Collision Frag_d0 Fragment (d0) N,N,2-trimethylpropan-1-amine ion Product: 100.1 m/z Collision->Frag_d0 Cleavage Frag_d6 Fragment (d6) Deuterated Amine Tail Product: 106.1 m/z Collision->Frag_d6 Cleavage Loss Neutral Loss Phenothiazine Core Collision->Loss

Caption: MS/MS fragmentation logic. The d6 label is located on the amine tail, shifting the product ion from 100.1 to 106.1.

Part 4: Troubleshooting & Stability

Deuterium Exchange (The "Washout" Risk)

Deuterium on amine nitrogens (


) or hydroxyls (

) is "labile" and will exchange with solvent protons, losing the label.
  • Advantage of d6: The standard Levomepromazine-d6 places deuterium on Methyl Carbon (

    
    ). These are non-exchangeable and stable in aqueous mobile phases.
    
  • Check: Verify your CoA does not specify "ring deuteration" if you are using acidic conditions that might promote aromatic exchange (rare, but possible).

Cross-Talk (IS Interference)

If the d6 standard contains traces of d0 (unlabeled drug) due to incomplete synthesis, you will see a peak in your analyte channel even in blank samples.

  • Acceptance Criteria: The response of the interfering peak in the blank (at analyte retention time) must be < 20% of the response of the Lower Limit of Quantification (LLOQ).

References

  • World Health Organization (WHO). "International Nonproprietary Names (INN) for Pharmaceutical Substances." WHO Essential Medicines and Health Products.

  • United States Pharmacopeia (USP). "Methotrimeprazine: USP Monograph." USP-NF.

  • BenchChem. "Assessing the Impact of Deuteration on Chromatographic Retention Time: A Comparative Guide."[4] BenchChem Technical Guides.

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 72287: Levomepromazine." PubChem.

  • Sauer, J. et al. "Determination of Chlorpromazine, Haloperidol, Levomepromazine... in Human Plasma by LC-MS/MS." Journal of Analytical Methods in Chemistry, 2018.

  • MedChemExpress. "(±)-Levomepromazine-d6 Datasheet." MedChemExpress Product Reference.

Sources

pharmacological properties of racemic Methotrimeprazine-d6

Author: BenchChem Technical Support Team. Date: February 2026

PART 1: Executive Summary & Chemical Identity

Racemic Methotrimeprazine-d6 (Levomepromazine-d6) is the stable isotope-labeled analog of the phenothiazine neuroleptic Methotrimeprazine. While the parent compound is a clinical therapeutic used for psychosis and palliative sedation, the d6 variant serves a distinct role in pharmaceutical development: it is the Gold Standard Internal Standard (IS) for the quantification of Methotrimeprazine in biological matrices (plasma, urine, tissue) via LC-MS/MS.

Its "pharmacological properties" are twofold:

  • Biochemical Mimicry: It retains the exact receptor binding profile and lipophilicity of the parent, ensuring it tracks the drug perfectly during extraction and chromatography.

  • Isotopic Distinctness: The hexadeuterated (

    
    ) labeling on the dimethylamine tail provides a +6 Da mass shift, allowing mass spectrometric differentiation with zero cross-interference.
    
Chemical Specifications
PropertySpecification
IUPAC Name (2RS)-3-(2-methoxyphenothiazin-10-yl)-N,N-bis(trideuteriomethyl)-2-methylpropan-1-amine
CAS Registry 1189805-51-3 (Generic d6)
Molecular Formula

Molecular Weight 334.51 g/mol (vs. 328.47 for parent)
Isotopic Purity

99% Deuterium incorporation
Chirality Racemic (1:1 mixture of R and S enantiomers)
Deuteration Site

-dimethyl amine group (Side chain tail)

PART 2: Pharmacological Mechanism (Parent Proxy)[12]

To understand the utility of the d6-variant, one must understand the pharmacology it mimics. Methotrimeprazine is a "dirty drug," meaning it acts as a high-affinity antagonist across a broad spectrum of receptors. The d6-variant possesses identical binding affinities (


) to these targets but is rarely used therapeutically due to the high cost of deuteration.
Receptor Binding Profile

The molecule functions primarily through the blockade of post-synaptic mesolimbic dopaminergic receptors and H1 histaminergic receptors.

  • Dopamine (

    
    , 
    
    
    
    ):
    Antagonism reduces positive psychotic symptoms (hallucinations/delusions).
  • Histamine (

    
    ):  Potent antagonism results in significant sedation (primary palliative use).
    
  • Muscarinic (

    
     - 
    
    
    
    ):
    Anticholinergic activity leads to side effects like dry mouth and urinary retention.
  • Serotonin (

    
    ):  Contributes to anxiolytic effects and mitigates some extrapyramidal side effects.
    
Visualization: Pharmacodynamic Interaction Network

The following diagram maps the multi-target antagonism of the Methotrimeprazine scaffold.

ReceptorBinding cluster_DA Antipsychotic Axis cluster_Sedation Sedation/Analgesia cluster_SideEffects Side Effect Profile Drug Methotrimeprazine (Racemic Scaffold) D2 D2 Receptor (Ki ~ 5-15 nM) Drug->D2 D3 D3 Receptor Drug->D3 H1 H1 Histamine (Ki < 1 nM) Drug->H1 High Affinity Alpha1 α1 Adrenergic Drug->Alpha1 M1 Muscarinic M1 Drug->M1 hERG hERG Channel (Cardiotoxicity) Drug->hERG Risk

Caption: Pharmacodynamic profile showing high affinity for H1 and D2 receptors, establishing the mechanism for sedation and antipsychotic activity.[1]

PART 3: Bioanalytical Pharmacology (The d6 Utility)

This section details the primary application of Methotrimeprazine-d6: Quantitative Bioanalysis.

Isotopic Bioequivalence & Matrix Tracking

In LC-MS/MS, "matrix effects" (ion suppression/enhancement caused by phospholipids in plasma) can severely skew results.

  • Mechanism: Because Methotrimeprazine-d6 is chemically identical to the analyte (save for mass), it co-elutes at the exact same Retention Time (RT).

  • Result: Any ion suppression affecting the drug also affects the d6-IS to the exact same degree. The ratio of Drug/IS remains constant, ensuring accurate quantification.

Kinetic Isotope Effect (KIE) & Metabolic Stability

While used as an IS, the d6 variant exhibits the Deuterium Kinetic Isotope Effect .

  • Metabolic Route: The primary metabolism of Methotrimeprazine involves

    
    -demethylation by CYP450 enzymes (CYP2D6).
    
  • The d6 Difference: The C-D bond is stronger than the C-H bond (

    
     kJ/mol vs. 
    
    
    
    kJ/mol).
  • Implication: If used in metabolic stability assays, the d6 variant will undergo

    
    -demethylation significantly slower than the parent.
    
    • Warning: Do not use d6 as a substrate to measure clearance rates of the parent drug; it will yield artificially low clearance values.

PART 4: Validated Experimental Protocol (LC-MS/MS)

Objective: Quantification of Methotrimeprazine in Human Plasma using Methotrimeprazine-d6 as Internal Standard.

Reagents
  • Analyte: Methotrimeprazine (Racemic).[2]

  • IS: Methotrimeprazine-d6 (

    
    -dimethyl-d6).
    
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Workflow Diagram

LCMS_Workflow Start Human Plasma Sample (100 µL) Spike Spike IS: Methotrimeprazine-d6 (Final Conc: 50 ng/mL) Start->Spike Precip Protein Precipitation Add 300 µL Cold Acetonitrile Spike->Precip Vortex Vortex (30s) & Centrifuge (10,000 x g, 10 min) Precip->Vortex Supernatant Transfer Supernatant Dilute 1:1 with Mobile Phase A Vortex->Supernatant Inject LC-MS/MS Injection (5 µL) Supernatant->Inject

Caption: Standardized Protein Precipitation (PPT) workflow for extracting Methotrimeprazine with d6-IS correction.

Mass Spectrometry Parameters (MRM)

The following transitions are critical for specificity. The d6 label on the


-methyl group shifts the fragment mass if the fragmentation retains the amine.
CompoundPolarityPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Origin of Fragment
Methotrimeprazine ESI (+)329.2100.125Side chain (

)
Methotrimeprazine-d6 ESI (+)335.2106.125Deuterated Side chain

Note on Cross-Talk: Ensure the d6 standard has <0.5% unlabeled (d0) impurity. Significant d0 impurity in your IS will cause a "ghost peak" in the analyte channel, artificially raising the Lower Limit of Quantification (LLOQ).

PART 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72287, Levomepromazine. Retrieved from [Link]

  • Srivastava, N., et al. (2025). Evolving Trends in the Synthesis of Deuterated Drugs.[3] Annals of Clinical Pathology. Retrieved from [Link]

  • Hameg, A., et al. (2009). Binding of levomepromazine and cyamemazine to human recombinant dopamine receptor subtypes.[4][5] European Journal of Psychiatry.[4] Retrieved from [Link]

  • NIST Chemistry WebBook. Methotrimeprazine Mass Spectrum and Constants. SRD 69.[6] Retrieved from [Link]

Sources

Technical Guide: Elucidating Methotrimeprazine Metabolic Pathways via Deuterated Tracer Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a high-precision workflow for identifying metabolites of Methotrimeprazine (Levomepromazine) using stable isotope labeling. Methotrimeprazine, a phenothiazine neuroleptic, undergoes extensive hepatic metabolism involving sulfoxidation, demethylation, and hydroxylation, primarily mediated by CYP3A4 and CYP2D6.

The integration of deuterated analogs (e.g., Methotrimeprazine-d3) allows researchers to utilize the "Twin-Ion" Mass Shift strategy . This approach distinguishes drug-related components from biological matrix interference and elucidates structural modifications by tracking the retention or loss of the isotopic label.

The Metabolic Landscape of Methotrimeprazine[1]

Methotrimeprazine is a lipophilic compound that undergoes significant first-pass metabolism.[1] Understanding its biotransformation is critical for interpreting pharmacokinetic data and potential drug-drug interactions.

Key Metabolic Pathways
  • Sulfoxidation: The formation of Methotrimeprazine sulfoxide is the major metabolic route. While quantitatively significant, this metabolite is pharmacologically inactive. This step is mediated largely by CYP3A4 .[2][3]

  • N-Demethylation: This pathway yields N-desmethylmethotrimeprazine, an active metabolite. It involves CYP3A4 and CYP2D6 .

  • Hydroxylation: Ring hydroxylation (primarily at the 3- and 7-positions) is mediated by CYP2D6 , followed by Phase II glucuronidation.

  • O-Demethylation: A minor pathway resulting in O-desmethyl metabolites.

Visualization: Metabolic Pathway Map

The following diagram illustrates the primary biotransformation routes.

Methotrimeprazine_Metabolism Parent Methotrimeprazine (Parent) Sulfoxide Methotrimeprazine Sulfoxide (Inactive) Parent->Sulfoxide Sulfoxidation (CYP3A4) NDesmethyl N-desmethyl Methotrimeprazine (Active) Parent->NDesmethyl N-Demethylation (CYP3A4, CYP2D6) Hydroxy 3-Hydroxy / 7-Hydroxy Metabolites Parent->Hydroxy Hydroxylation (CYP2D6) NDesmethyl->Hydroxy Secondary Metabolism Glucuronide O-Glucuronide Conjugates Hydroxy->Glucuronide UGT Conjugation

Figure 1: Primary metabolic pathways of Methotrimeprazine involving CYP450 isoforms.

Strategic Application of Deuterated Analogs

The use of deuterated tracers relies on the Isotopic Pattern Filtering (IPF) or "Twin-Ion" effect. By incubating a biological system with a 1:1 mixture of non-labeled (d0) and labeled (dn) drug, metabolites appear as distinct doublets in the mass spectrum.

The Tracer: Methotrimeprazine-d3

A common tracer choice is Methotrimeprazine-N-methyl-d3 .

  • Structure: The N-terminal methyl group hydrogens are replaced with deuterium.

  • Utility: This specific labeling strategy allows for the differentiation between metabolic pathways.[4]

Structural Elucidation Logic
Metabolic EventFate of Deuterium Label (d3)Mass Shift Observed (HRMS)
Sulfoxidation Retained. The oxidation occurs on the sulfur atom; the N-methyl group is untouched.Doublet: [M+H]⁺ and [M+H+3]⁺
N-Demethylation Lost. The metabolic removal of the methyl group removes the tag.Singlet: [M-CH3+H]⁺ (No +3 partner)
Ring Hydroxylation Retained. Oxidation is on the aromatic ring.Doublet: [M+16+H]⁺ and [M+16+H+3]⁺

Experimental Protocol: Microsomal Incubation

This protocol utilizes Human Liver Microsomes (HLM) to generate Phase I metabolites.

Reagents & Materials[5][6]
  • Substrate Mix: 10 mM stock of Methotrimeprazine (d0) and Methotrimeprazine-d3 in DMSO.

  • Enzyme Source: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Step-by-Step Workflow
  • Pre-Incubation:

    • Prepare a reaction mixture containing HLM (final conc. 0.5 mg/mL) and Phosphate Buffer.

    • Spike with the 1:1 Substrate Mix (final conc. 1 µM each of d0 and d3).

    • Equilibrate at 37°C for 5 minutes.

  • Initiation:

    • Add the NADPH regenerating system to initiate the reaction.

    • Control: Prepare a negative control without NADPH to identify non-enzymatic degradation.

  • Incubation:

    • Incubate at 37°C with gentle shaking.

    • Timepoints: 0, 15, 30, and 60 minutes.

  • Quenching & Extraction:

    • Terminate reaction by adding ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid (3:1 volume ratio to sample).

    • Vortex for 30 seconds; centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Reconstitution:

    • Evaporate supernatant under nitrogen stream.

    • Reconstitute in 95:5 Water:ACN (0.1% Formic Acid) for LC-MS injection.

Analytical Methodology (LC-HRMS)[5][7]

High-Resolution Mass Spectrometry (HRMS) is required to resolve the isotopic fine structure and accurately define the mass defect.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

Mass Spectrometry Parameters (Q-TOF or Orbitrap)
  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Scan Mode: Full Scan (m/z 100–1000) with Data-Dependent Acquisition (DDA) for MS/MS fragmentation.

  • Resolution: > 30,000 FWHM.

Visualization: Analytical Logic Flow

Analytical_Workflow cluster_Results Signal Interpretation Sample Extracted Sample (d0 + d3 Mix) LC UPLC Separation (Reverse Phase) Sample->LC MS1 HRMS Full Scan (Search for Doublets) LC->MS1 Filter Isotope Pattern Filtering (Δ Mass = 3.018 Da) MS1->Filter Doublet Doublet Found (Metabolite Retains Label) Filter->Doublet Sulfoxide / Hydroxy Singlet Singlet Found (Metabolite Lost Label) Filter->Singlet N-Desmethyl

Figure 2: Analytical workflow for identifying metabolites using the "Twin-Ion" filtering strategy.

Data Interpretation & Structural Elucidation

The identification of Methotrimeprazine metabolites relies on analyzing the mass shift (Δm) between the light (d0) and heavy (d3) peaks.

Quantitative Data Summary: Expected Mass Shifts
Metabolite IdentityFormula ChangeTheoretical m/z (d0)Theoretical m/z (d3)Δm (Da)Interpretation
Methotrimeprazine Parent329.16332.18+3.02Unchanged Parent
Sulfoxide +O345.16348.18+3.02Label Retained (Oxidation on S)
N-Desmethyl -CH2315.15315.15 0 Label Lost (Metabolic cleavage)
Hydroxy-Methotrimeprazine +O345.16348.18+3.02Label Retained (Ring Oxidation)
N-Desmethyl-Sulfoxide -CH2 + O331.14331.140Label Lost (Multiple steps)
Causality in Interpretation
  • The "Twin Peak" Validation: Any peak in the chromatogram that does not possess a corresponding +3 Da partner (or the specific calculated mass of the metabolite) is likely a matrix contaminant or an endogenous compound. This self-validates the detection method.

  • Kinetic Isotope Effect (KIE): If the ratio of d0/d3 for the N-desmethyl metabolite is significantly different from the parent drug ratio, it indicates that C-H bond breakage at the methyl group is the rate-limiting step (Primary KIE). This confirms the mechanism of CYP-mediated demethylation.

References

  • Wójcikowski, J., & Daniel, W. A. (2014). The cytochrome P450-catalyzed metabolism of levomepromazine: a phenothiazine neuroleptic with a wide spectrum of clinical application. Biochemical Pharmacology. Available at: [Link]

  • Hals, P. A., & Dahl, S. G. (1995). Metabolism of levomepromazine in man. European Journal of Clinical Pharmacology.
  • Gu, H., Liu, G., & Wang, J. (2011). Use of Stable Isotopes in Drug Metabolism and Pharmacokinetics.[5] Chemical Research in Toxicology. Available at: [Link]

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis in DMPK Studies. Available at: [Link]

  • Niazi, A., et al. (2016). Hydrogen/Deuterium Exchange Studies in Metabolite Identification. Journal of Chromatography & Separation Techniques. Available at: [Link]

Sources

Methodological & Application

Application Note: Preparation of Methotrimeprazine-d6 Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the accurate and reliable preparation of Methotrimeprazine-d6 stock solutions in dimethyl sulfoxide (DMSO). Methotrimeprazine-d6, a deuterium-labeled analog of the antipsychotic and analgesic agent methotrimeprazine, is a critical internal standard for quantitative bioanalytical studies using mass spectrometry.[1][] The integrity of such studies is contingent upon the precise preparation and characterization of the stock solutions. This document outlines the essential scientific principles, a detailed step-by-step protocol, and crucial safety considerations to ensure the quality and consistency of your experimental results.

Introduction: The Critical Role of Deuterated Standards and Solvent Selection

In modern drug development and clinical research, stable isotope-labeled internal standards are indispensable for correcting for analyte loss during sample preparation and for variations in instrument response.[3] Deuterium-labeled compounds, such as Methotrimeprazine-d6, are ideal for this purpose as they are chemically identical to the analyte of interest but have a distinct mass, allowing for their differentiation by mass spectrometry.[4][5] The selective incorporation of deuterium atoms minimally alters the physicochemical properties of the molecule, ensuring it behaves similarly to the unlabeled drug during extraction and analysis.[5]

The choice of solvent for preparing stock solutions is paramount. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely employed in pharmaceutical sciences due to its exceptional ability to dissolve a broad spectrum of both polar and nonpolar compounds.[6][7][8] Its miscibility with water and many organic solvents makes it a versatile choice for a variety of experimental workflows.[7][9] For deuterated compounds intended for use in nuclear magnetic resonance (NMR) spectroscopy, deuterated DMSO (DMSO-d6) is often the solvent of choice due to its own simple spectrum.[9][10] However, for the preparation of stock solutions for mass spectrometry-based assays, high-purity, anhydrous DMSO is recommended to avoid introducing contaminants or water, which can affect compound stability and solubility.

Scientific Principles and Considerations

Solubility and Stability of Methotrimeprazine-d6 in DMSO

Methotrimeprazine-d6 is reported to be soluble in DMSO.[1][] Commercial suppliers suggest a solubility of at least 10 mM.[] One source indicates a solubility of 50 mg/mL, which may require gentle warming and sonication to achieve complete dissolution.[1] It is crucial to use anhydrous DMSO, as the solvent is hygroscopic and absorbed water can impact the solubility and stability of the compound.[11][12]

The stability of Methotrimeprazine is a key consideration. While studies have shown that the hydrochloride salt of the unlabeled compound is stable in aqueous solutions for at least 14 days when stored in polypropylene syringes, specific long-term stability data for Methotrimeprazine-d6 in DMSO is not extensively published.[13][14][15] Therefore, it is best practice to prepare fresh stock solutions or to conduct periodic stability assessments of stored solutions. Commercial suppliers recommend storing stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution into single-use vials.[1]

Safety Precautions and Handling

Both Methotrimeprazine-d6 and DMSO require careful handling in a laboratory setting.

  • Methotrimeprazine-d6: As a phenothiazine derivative, Methotrimeprazine has known pharmacological effects.[16][17] Although the quantity used for stock solution preparation is typically small, appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should always be worn.

  • Dimethyl Sulfoxide (DMSO): DMSO is readily absorbed through the skin and can carry dissolved substances with it.[18][19] This property necessitates extreme caution, as any contaminants on the skin or gloves can be transported into the body along with the DMSO.[18][20] It is imperative to work in a well-ventilated area, such as a chemical fume hood, and to use appropriate gloves (nitrile gloves may not be suitable for prolonged contact; consult glove manufacturer's compatibility charts).[18][21] DMSO is also a combustible liquid.[19][22] Keep it away from heat, sparks, and open flames.[19][20]

Materials and Equipment

  • Methotrimeprazine-d6 (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), high purity (≥99.9%)

  • Analytical balance (readable to at least 0.1 mg)

  • Calibrated pipettes and sterile, disposable tips

  • Amber glass vials with PTFE-lined screw caps

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, appropriate chemical-resistant gloves

Detailed Protocol for Preparing a 10 mM Methotrimeprazine-d6 Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM Methotrimeprazine-d6 stock solution. Adjustments can be made based on the desired concentration and volume.

4.1. Calculations

  • Determine the Molecular Weight (MW) of Methotrimeprazine-d6: The molecular weight is approximately 334.51 g/mol .[1][] Always verify the exact molecular weight from the certificate of analysis provided by the supplier.

  • Calculate the Mass of Methotrimeprazine-d6 Required:

    • Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 334.51 g/mol x 1000 mg/g

    • Mass (mg) = 3.345 mg

4.2. Step-by-Step Procedure

  • Acclimatization: Allow the vial of Methotrimeprazine-d6 powder and the bottle of anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Tare a clean, dry amber glass vial on the analytical balance. Carefully weigh out the calculated amount (e.g., 3.345 mg) of Methotrimeprazine-d6 powder into the vial. Record the exact mass.

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the vial containing the Methotrimeprazine-d6 powder.

  • Dissolution:

    • Cap the vial securely and vortex the mixture for 1-2 minutes until the solid is fully dissolved.[23]

    • Visually inspect the solution against a light source to ensure there are no visible particles.

    • If the compound does not fully dissolve, you may sonicate the vial in a water bath at room temperature for 5-10 minutes or gently warm the solution to 30-40°C.[1][23] Caution: Avoid excessive heating, which could potentially degrade the compound.

  • Aliquoting and Storage:

    • Once the Methotrimeprazine-d6 is completely dissolved, aliquot the stock solution into smaller, single-use amber glass vials to minimize freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Quality Control and Best Practices

  • Purity of Starting Materials: Always use high-purity Methotrimeprazine-d6 and anhydrous DMSO to prepare your stock solutions.

  • Verification of Concentration: For critical applications, the concentration of the prepared stock solution should be verified. This can be achieved by preparing a dilution series and analyzing it using a validated analytical method (e.g., LC-MS/MS).

  • Documentation: Maintain a detailed record of all stock solution preparations, including the lot numbers of the compound and solvent, the exact mass weighed, the final volume, and the date of preparation.

  • Handling of DMSO: Due to its ability to penetrate the skin, always handle DMSO with care.[18] Ensure your work area is clean and that you are wearing appropriate PPE. In case of skin contact, wash the affected area thoroughly with soap and water.[18]

Visual Workflow

G Calculate Mass Calculate Mass Weigh Compound Weigh Compound Calculate Mass->Weigh Compound Add DMSO Add DMSO Weigh Compound->Add DMSO Transfer to vial Vortex Vortex Add DMSO->Vortex Visual Inspection Visual Inspection Vortex->Visual Inspection Optional Sonication/Warming Optional Sonication/Warming Visual Inspection->Optional Sonication/Warming If not dissolved Aliquot Solution Aliquot Solution Visual Inspection->Aliquot Solution Fully dissolved Optional Sonication/Warming->Visual Inspection Label Vials Label Vials Aliquot Solution->Label Vials Store at -20°C or -80°C Store at -20°C or -80°C Label Vials->Store at -20°C or -80°C

Caption: Workflow for preparing Methotrimeprazine-d6 stock solution.

Summary of Quantitative Data

ParameterValueReference
Methotrimeprazine-d6 Molecular Weight~334.51 g/mol [1][]
Recommended SolventAnhydrous Dimethyl Sulfoxide (DMSO)[6][7]
Reported Solubility in DMSO10 mM to 50 mg/mL[1][]
Recommended Stock Concentration1-10 mM (application dependent)N/A
Short-term Storage (Stock Solution)-20°C for up to 1 month[1]
Long-term Storage (Stock Solution)-80°C for up to 6 months[1]

References

  • Vertex AI Search. (2026, February 9).
  • Greenfield Global. (2015, June 17).
  • Merck. (n.d.). Dimethyl Sulfoxide (DMSO) MSDS - 20-139.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Carl ROTH. (n.d.).
  • Unknown. (2025, June 25). Dimethyl Sulfoxide (DMSO)
  • Unknown. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.
  • Unknown. (2009, January 23).
  • ResearchGate. (2025, August 6). (PDF) Dimethylsolfoxide (DMSO) properties and permitted uses.
  • eviQ. (n.d.).
  • PubChem. (n.d.). (+/-)-Methotrimeprazine (D6).
  • MedchemExpress.com. (n.d.). (±)-Levomepromazine-d6 ((±)-Methotrimeprazine-d6).
  • BOC Sciences. (n.d.). CAS 1189805-51-3 ((±)-Methotrimeprazine-[d6]).
  • Benchchem. (n.d.).
  • ARTIS STANDARDS. (n.d.). Methotrimeprazine D6 (Racemic).
  • Isotope Science / Alfa Chemistry. (n.d.). Preparation Methods of Deuterated Drugs: Focus on Chemical Synthesis Approach.
  • Wikipedia. (n.d.). Levomepromazine.
  • Unknown. (n.d.). Methotrimeprazine.
  • Allan Chemical Corporation. (2025, October 7).
  • ResearchGate. (n.d.). Is levomepromazine stable over time? | Request PDF.
  • Dr.Oracle. (2025, February 16). What is the mechanism of action of Levomepromazine (Methotrimeprazine)?.
  • Morressier. (2017, April 7).
  • Mesbah Energy. (2021, January 25).
  • PubMed. (2011, April 15). Is levomepromazine stable over time?.
  • Rexall. (n.d.). Methotrimeprazine by Pro Doc Limitee Factsheet, Uses & Common Side Effects.
  • The University of Queensland. (n.d.). Is levomepromazine stable over time? - UQ eSpace.
  • Chromservis. (n.d.).
  • PMC. (2023, June 5). Deuterium in drug discovery: progress, opportunities and challenges.
  • Quora. (2018, April 25). How to make a stock solution of a substance in DMSO.
  • Pro Doc Limitee. (2024, May 17).
  • Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • Benchchem. (n.d.).
  • ASHP Publications. (n.d.). Methotrimeprazine Hydrochloride.
  • ChemicalBook. (2026, January 20). Dimethyl sulfoxide-d6 | 2206-27-1.
  • Carl ROTH. (n.d.).
  • Sigma-Aldrich. (n.d.). Dimethyl sulfoxide-D6 with TMS (0.03 vol. ), deuteration degree min. 99.8 for NMR spectroscopy MagniSolv 2206-27-1.

Sources

Protocol for the Quantification of Methotrimeprazine in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note provides a comprehensive and robust protocol for the quantitative analysis of Methotrimeprazine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure the highest degree of accuracy and precision, this method employs a stable isotope-labeled internal standard, (±)-Methotrimeprazine-d6. The protocol details every critical step from sample preparation, utilizing a straightforward liquid-liquid extraction (LLE) procedure, to the optimized chromatographic and mass spectrometric conditions. This document is intended for researchers, scientists, and drug development professionals requiring a reliable and validated method for pharmacokinetic studies, therapeutic drug monitoring, or clinical research involving Methotrimeprazine.

Introduction: The Clinical Significance of Methotrimeprazine Quantification

Methotrimeprazine, also known as Levomepromazine, is a phenothiazine antipsychotic with a broad spectrum of clinical applications.[1][2] It is utilized for its antipsychotic, analgesic, antiemetic, and sedative properties, particularly in the fields of psychiatry and palliative care.[3][4][5] Given its therapeutic importance and potential for adverse effects, the precise quantification of Methotrimeprazine in human plasma is crucial for pharmacokinetic studies, dose optimization, and ensuring patient safety.[6] This protocol outlines a highly selective and sensitive LC-MS/MS method for this purpose.

The cornerstone of this method is the use of a stable isotope-labeled internal standard (IS), (±)-Methotrimeprazine-d6.[7] The use of a stable isotope-labeled IS is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences identical ionization effects, thereby compensating for variations during sample preparation and analysis.[8][9] This ensures the highest level of accuracy and precision in the final concentration determination.

Materials and Reagents

This section details the necessary materials and the preparation of reagents for the successful execution of this protocol.

Material/Reagent Supplier Grade/Purity
MethotrimeprazineSigma-Aldrich or equivalent≥98%
(±)-Methotrimeprazine-d6MedchemExpress or equivalent≥98%
Human Plasma (K2EDTA)Reputable Bio-supplierAnalytical Grade
Acetonitrile (ACN)Fisher Scientific or equivalentLC-MS Grade
Methanol (MeOH)Fisher Scientific or equivalentLC-MS Grade
Formic AcidFisher Scientific or equivalentLC-MS Grade
Methyl tert-butyl ether (MTBE)Sigma-Aldrich or equivalentHPLC Grade
Ammonium HydroxideSigma-Aldrich or equivalentACS Reagent Grade
WaterMilli-Q® or equivalentType 1 Ultrapure

Preparation of Stock and Working Solutions:

  • Methotrimeprazine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Methotrimeprazine in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of (±)-Methotrimeprazine-d6 in 1 mL of methanol.

  • Methotrimeprazine Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol employs a simple and efficient liquid-liquid extraction (LLE) method to isolate Methotrimeprazine and the internal standard from the plasma matrix.[10]

LLE Protocol
  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of human plasma (blank, calibration standard, QC, or unknown sample).

  • Internal Standard Spiking: Add 20 µL of the 100 ng/mL internal standard working solution to each tube (except for blank matrix samples).

  • Alkalinization: Add 50 µL of 0.1 M ammonium hydroxide to each tube to basify the plasma, ensuring the analytes are in their non-ionized form for efficient extraction into an organic solvent.

  • Vortexing: Briefly vortex the tubes for 10 seconds.

  • Extraction Solvent Addition: Add 1 mL of methyl tert-butyl ether (MTBE) to each tube.

  • Extraction: Vortex the tubes vigorously for 5 minutes to ensure thorough mixing and extraction of the analytes into the organic phase.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (approximately 900 µL) to a new clean 1.5 mL microcentrifuge tube, being cautious not to disturb the protein pellet at the interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Final Centrifugation: Centrifuge the reconstituted samples at 14,000 x g for 5 minutes to pellet any insoluble material.

  • Transfer to Autosampler Vials: Carefully transfer the supernatant to autosampler vials for LC-MS/MS analysis.

LLE Workflow Diagram```dot

LLE_Workflow start Start: Human Plasma Sample (200 µL) spike_is Spike with Internal Standard (±)-Methotrimeprazine-d6 start->spike_is alkalinize Alkalinize with Ammonium Hydroxide spike_is->alkalinize add_mtbe Add Extraction Solvent (MTBE) alkalinize->add_mtbe vortex_extract Vortex for 5 min add_mtbe->vortex_extract centrifuge1 Centrifuge (10,000 x g, 10 min) vortex_extract->centrifuge1 transfer Transfer Organic Layer centrifuge1->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute centrifuge2 Centrifuge (14,000 x g, 5 min) reconstitute->centrifuge2 analyze LC-MS/MS Analysis centrifuge2->analyze

Caption: LC-MS/MS Analytical Workflow.

Method Validation

A comprehensive validation of this bioanalytical method should be performed in accordance with regulatory guidelines from agencies such as the FDA or EMA to ensure its reliability for intended applications. [7]The key validation parameters are summarized below.

Validation Parameter Acceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.
Linearity Calibration curve with a correlation coefficient (r²) of ≥ 0.99.
Accuracy Within ±15% of the nominal concentration (±20% at the LLOQ).
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable accuracy and precision.
Matrix Effect CV of the matrix factor across different lots of plasma should be ≤ 15%.
Recovery Consistent and reproducible recovery of the analyte and IS.
Stability Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term, and post-preparative.

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of Methotrimeprazine in human plasma. The use of a stable isotope-labeled internal standard, (±)-Methotrimeprazine-d6, coupled with a straightforward liquid-liquid extraction procedure, provides a reliable analytical workflow suitable for clinical and research applications. The provided chromatographic and mass spectrometric conditions serve as an excellent starting point for method implementation, and the outlined validation parameters ensure the generation of high-quality, reproducible data.

References

  • Dahl, S. G. (1976). Pharmacokinetics of methotrimeprazine after single and multiple doses. Clinical Pharmacology & Therapeutics, 19(4), 435-442. [Link]

  • Jones, A. W., & Holmgren, A. (2013). Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. Bioanalysis, 5(18), 2253-2268. [Link]

  • Patsnap. (2023). How to validate a bioanalytical LC-MS/MS method for PK studies? Patsnap Synapse. [Link]

  • Lowes, S., Ackermann, B., & AAPS Bioanalytical Focus Group. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 17(1), 1-13. [Link]

  • Wikipedia. (2023). Levomepromazine. [Link]

  • medtigo. (n.d.). levomepromazine (methotrimeprazine). Dosing & Uses. [Link]

  • Jones, A. W., & Holmgren, A. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 16(6), 1293-1303. [Link]

  • Jones, A. W., & Holmgren, A. (2015). Bioanalytical Method Validation Considerations for LC–MS/MS Assays of Therapeutic Proteins. The AAPS Journal, 17(5), 1100-1108. [Link]

  • UpToDate. (n.d.). Levomepromazine (methotrimeprazine) (United States: Not available): Drug information. [Link]

  • Phenomenex. (n.d.). Sample Preparation. [Link]

  • Dahl, S. G. (1976). Pharmacokinetics of methotrimeprazine after single and multiple doses. ResearchGate. [Link]

  • Chemistry LibreTexts. (2022). 4: Drug Analysis of Plasma Samples. [Link]

  • Dahl, S. G. (1982). Plasma and erythrocyte levels of methotrimeprazine and two of its nonpolar metabolites in psychiatric patients. Therapeutic Drug Monitoring, 4(1), 33-37. [Link]

  • National Institute of Standards and Technology. (n.d.). Methotrimeprazine. NIST Chemistry WebBook. [Link]

  • Biotage. (n.d.). Extraction of Drugs from Plasma Using ISOLUTE SLE Supported Liquid Extraction Plates. [Link]

  • Agilent Technologies. (2017). Fast and Sensitive Pharmacokinetic Assessment Using an Agilent LC/MS Triple Quadrupole System. [Link]

  • Shimadzu. (n.d.). Clinical Research. [Link]

  • Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. [Link]

  • Chorilli, M., Bonfilio, R., Louvandini, C., Gonçalves, F., & Salgado, H. (2011). Development and Validation of an LC-MS/MS Method for Quantitative Analysis of Mirtazapine in Human Plasma. American Journal of Analytical Chemistry, 2(8), 924-933. [Link]

  • sanofi-aventis Canada Inc. (2006). PRODUCT MONOGRAPH NOZINAN® Methotrimeprazine Maleate Tablets. [Link]

  • O'Neill, J., & Fountain, A. (2000). Levomepromazine (methotrimeprazine) and the last 48 hours. International Journal of Palliative Nursing, 6(6), 272-275. [Link]

  • O'Neill, J., & Fountain, A. (2000). Levomepromazine (methotrimeprazine) and the last 48 hours. IMR Press. [Link]

  • Biotage. (n.d.). Sample Preparation Techniques for Synthetic Benzodiazepines. [Link]

  • Mitrev, Y., et al. (2020). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. Journal of Chromatography B, 1152, 122241. [Link]

  • Kim, H., et al. (2023). Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach. PLOS ONE, 18(9), e0291079. [Link]

  • ASHP. (n.d.). Methotrimeprazine Hydrochloride. [Link]

Sources

Application Note: Solid Phase Extraction Strategies for Methotrimeprazine-d6

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and bioanalytical scientists conducting quantitative analysis of Methotrimeprazine (Levomepromazine) and its deuterated internal standard, Methotrimeprazine-d6, in biological matrices.

Abstract

Methotrimeprazine (Levomepromazine) is a phenothiazine neuroleptic with strong lipophilic properties (


) and a basic tertiary amine functionality (

). In high-throughput drug development and pharmacokinetic (PK) profiling, the use of Methotrimeprazine-d6 as a stable isotope-labeled internal standard (SIL-IS) is critical for compensating for matrix effects and recovery variations.

This guide details the Mixed-Mode Cation Exchange (MCX) protocol, which is the industry gold standard for extracting basic phenothiazines. Unlike simple reversed-phase (HLB) or liquid-liquid extraction (LLE), MCX utilizes an orthogonal retention mechanism to aggressively remove phospholipids and neutral interferences, ensuring superior LC-MS/MS sensitivity and column longevity.

Physicochemical Profile & Extraction Logic

To design a robust extraction, one must exploit the specific chemical properties of the analyte. Methotrimeprazine-d6 shares the identical physicochemical profile of the non-deuterated parent, differing only by mass units (


).
PropertyValueImplication for SPE
Structure Phenothiazine (Tricyclic)Highly hydrophobic; requires organic solvent for elution.
Functionality Tertiary AmineBasic; ionizable. Positively charged at pH < 7.[1]
pKa ~9.2Retention: Load at pH 2–3 (100% ionized). Elution: Elute at pH > 11 (neutralized).
LogP 4.7Strong non-polar interactions. Risk of non-specific binding to plastics.
The MCX Advantage (Mechanism of Action)

While Reversed-Phase (RP) sorbents rely solely on hydrophobicity, Mixed-Mode Cation Exchange (MCX) sorbents possess both hydrophobic chains and sulfonic acid groups.

  • Acidic Load: The drug is positively charged and binds ionically to the sorbent.[2]

  • Organic Wash: Because the drug is "locked" by the ionic bond, the sorbent can be washed with 100% Methanol . This removes neutral lipids and matrix components that would normally elute with the drug in standard RP methods.

  • Basic Elution: High pH neutralizes the drug, breaking the ionic bond and releasing it.

Visualizing the Workflow

The following diagram illustrates the orthogonal cleanup mechanism of the MCX protocol.

MCX_Mechanism Sample Biological Sample (Plasma/Urine + d6-IS) Acidify Acidification (4% H3PO4) Ionizes Amine (NH+) Sample->Acidify Pre-treatment Load Load Sorbent (Ionic Binding) Acidify->Load Wash1 Aqueous Wash (2% Formic Acid) Removes Proteins Load->Wash1 Hydrophilic Clean Wash2 Organic Wash (100% MeOH) Removes Lipids Wash1->Wash2 Hydrophobic Clean Elute Elution (5% NH4OH in MeOH) Neutralizes & Releases Wash2->Elute pH Switch LCMS LC-MS/MS Analysis Elute->LCMS Inject

Caption: Orthogonal retention mechanism of Mixed-Mode Cation Exchange (MCX) for Methotrimeprazine-d6.

Experimental Protocols
Protocol A: Mixed-Mode Cation Exchange (Gold Standard)

Recommended for: Plasma, Serum, Whole Blood, and complex matrices requiring phospholipid removal.

Materials:

  • Sorbent: Oasis MCX, Strata-X-C, or equivalent (30 mg/1 mL cartridge or 96-well plate).

  • Internal Standard: Methotrimeprazine-d6 (100 ng/mL working solution).

  • Reagents: Phosphoric Acid (

    
    ), Formic Acid (FA), Methanol (MeOH), Ammonium Hydroxide (
    
    
    
    ).
StepProcedureScientific Rationale
1. Sample Prep Mix 200 µL Plasma + 20 µL IS (d6) . Vortex. Add 200 µL 4%

. Vortex.
Acidification ensures the tertiary amine is fully protonated (charged) to bind to the cation exchange sites.
2. Condition 1 mL MeOH, then 1 mL Water.[3]Activates the sorbent pores and ligands.
3. Load Load the entire pre-treated sample at ~1 mL/min.Slow loading maximizes interaction time with sulfonic acid groups.
4. Wash 1 1 mL 2% Formic Acid in Water.[4]Maintains low pH to keep drug bound; removes salts, proteins, and hydrophilic interferences.
5. Wash 2 1 mL 100% Methanol .Critical Step. Removes neutral hydrophobic interferences (fats/lipids) while the drug remains ionically bound.
6. Elute 2 x 250 µL 5%

in MeOH
.
High pH (>11) deprotonates the amine, breaking the ionic interaction and releasing the drug into the organic solvent.
7. Finish Evaporate to dryness (

, 40°C). Reconstitute in 100 µL Mobile Phase.
Prepares sample for LC injection.
Protocol B: Hydrophilic-Lipophilic Balance (HLB)

Recommended for: Urine or cleaner matrices where cost is a constraint.

Materials: Oasis HLB, Strata-X, or equivalent polymeric RP sorbent.

  • Prep: Dilute Urine 1:1 with water. Add IS.

  • Condition: 1 mL MeOH, 1 mL Water.

  • Load: Sample.

  • Wash: 1 mL 5% Methanol in Water. (Do not use 100% MeOH here, or you will wash away the drug).

  • Elute: 1 mL Methanol.

LC-MS/MS Method Validation Parameters

To ensure the extraction is successful, the following parameters for Methotrimeprazine-d6 should be monitored.

MS/MS Transitions (ESI Positive):

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
Methotrimeprazine 329.2 100.1 35 25

| Methotrimeprazine-d6 | 335.2 | 106.1 | 35 | 25 |

Note: The +6 Da shift is typically retained in the fragment if the deuteration is on the dimethyl-amine group or the propyl chain, depending on the synthesis source.

Recovery & Matrix Effect Targets:

  • Absolute Recovery: > 85% (MCX protocol typically yields 90-95%).

  • Matrix Effect: 90-110% (Values < 100% indicate suppression; MCX minimizes this by removing phospholipids).

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Recovery (d6) Incomplete ElutionEnsure Elution solvent is fresh.

is volatile; if it evaporates, pH drops, and the drug stays on the column.
Ion Suppression Phospholipid BreakthroughEnsure "Wash 2" in MCX is 100% Methanol. If using HLB, switch to MCX.
Peak Tailing Secondary InteractionsAdd 0.1% Formic Acid to the LC mobile phase to mask silanols and improve peak shape for basic amines.
References
  • Waters Corporation. Oasis MCX Extraction Protocol for Basic Drugs. Waters Application Notes. Available at: [Link]

  • Phenomenex. Strata-X-C: Strong Cation Mixed-Mode Polymeric SPE. Phenomenex Technical Guide. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3916, Methotrimeprazine. PubChem.[5] Available at: [Link]

  • Sauer, J. M., et al.Bioanalytical method validation for the quantification of phenothiazines. Journal of Pharmaceutical and Biomedical Analysis. (Generalized reference for Phenothiazine bioanalysis standards).

Sources

HPLC retention time of rac Methotrimeprazine-d6 HCl

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the High-Performance Liquid Chromatography (HPLC) Analysis of rac-Methotrimeprazine-d6 HCl

Abstract

This technical guide provides a comprehensive framework for the determination of the HPLC retention time of racemic (rac) Methotrimeprazine-d6 HCl. As a deuterated stable isotope-labeled internal standard (SIL-IS), Methotrimeprazine-d6 is critical for the accurate quantification of Methotrimeprazine in bioanalytical studies.[1][2][3] This document elucidates the fundamental principles governing the chromatographic behavior of Methotrimeprazine and its deuterated analog. It presents detailed protocols for both achiral (reversed-phase) and chiral HPLC method development, emphasizing the rationale behind instrumental and mobile phase selection. Furthermore, it outlines a validation strategy compliant with International Council for Harmonisation (ICH) guidelines to ensure the method's suitability and reliability.[4][5][6] This note is intended for researchers, analytical scientists, and drug development professionals engaged in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies involving Methotrimeprazine.

Part 1: The Foundational Role of rac-Methotrimeprazine-d6 in Quantitative Analysis

In modern bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays, the use of an internal standard is essential for achieving precise and accurate quantification.[2] A SIL-IS, where hydrogen atoms are replaced by deuterium, is considered the "gold standard" because it is chemically identical to the analyte of interest.[1][2][7]

The Principle of Co-Elution:

The core advantage of a deuterated internal standard like Methotrimeprazine-d6 is its near-identical physicochemical properties to the unlabeled analyte, Methotrimeprazine.[2] This chemical congruity ensures that both compounds behave almost identically throughout the entire analytical workflow, including:

  • Sample Extraction: Both compounds exhibit the same recovery efficiency from complex biological matrices like plasma or urine.

  • Chromatographic Separation: Both the analyte and the SIL-IS should have the same affinity for the stationary phase and solubility in the mobile phase. Consequently, a key characteristic and ideal behavior is that the deuterated internal standard co-elutes with the compound to be quantified.[1]

  • Mass Spectrometric Ionization: Both compounds experience the same degree of ionization efficiency or suppression/enhancement caused by matrix effects.[7]

By adding a known quantity of Methotrimeprazine-d6 to a sample at the beginning of the process, any variability or sample loss during preparation and analysis affects both the analyte and the standard equally. The final measurement is a ratio of the analyte response to the internal standard response, which normalizes these variations and yields a highly robust and reliable result.[7] Therefore, establishing and confirming the retention time of rac-Methotrimeprazine-d6 HCl is the first critical step in developing a quantitative bioanalytical method.

Part 2: Chromatographic Method Development

The development of a robust HPLC method requires a thorough understanding of the analyte's chemical properties. Methotrimeprazine is a phenothiazine derivative, characterized as a hydrophobic and basic compound.[8][9] These properties are the primary determinants for selecting the appropriate column and mobile phase.

Protocol 1: Achiral Reversed-Phase HPLC (RP-HPLC) for Racemic Analysis

For many applications, such as routine quantification of the total drug concentration, analyzing the racemate as a single peak is sufficient. An achiral reversed-phase method is the standard approach.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is selected due to its strong hydrophobic interactions with the nonpolar phenothiazine structure of Methotrimeprazine.

  • Mobile Phase (Organic): Acetonitrile or methanol is used to elute the analyte. Acetonitrile often provides sharper peaks and lower backpressure. The ratio of organic solvent to aqueous buffer controls the retention time; a higher percentage of organic solvent will decrease retention.[10]

  • Mobile Phase (Aqueous Buffer): As a basic compound, Methotrimeprazine's charge state is pH-dependent. An acidic to neutral pH buffer (e.g., phosphate or acetate, pH 3.0-6.8) is crucial.[10][11] This suppresses the interaction of the protonated amine with residual acidic silanols on the silica surface, preventing peak tailing and ensuring a symmetrical peak shape.

  • Internal Standard: rac-Methotrimeprazine-d6 HCl will be used to confirm co-elution with unlabeled rac-Methotrimeprazine.

Step-by-Step Methodology:

  • Standard Preparation:

    • Prepare a stock solution of rac-Methotrimeprazine-d6 HCl at 1.0 mg/mL in methanol.

    • Prepare a working standard solution by diluting the stock solution to 10 µg/mL with the mobile phase.

    • Similarly, prepare a 10 µg/mL working standard of unlabeled rac-Methotrimeprazine for comparison.

  • Instrumentation and Conditions:

    • Set up the HPLC system as described in the table below. The conditions provided are a robust starting point and may require optimization.

  • Equilibration:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection and Data Acquisition:

    • Inject 10 µL of the rac-Methotrimeprazine-d6 HCl working standard.

    • Acquire data for 10-15 minutes to ensure the peak has fully eluted.

    • For confirmation, inject the unlabeled rac-Methotrimeprazine standard and a 1:1 mixture to verify co-elution.

Table 1: Proposed Starting Conditions for Achiral RP-HPLC

ParameterRecommended SettingRationale
HPLC System Standard LC system with UV or MS detectorWidely available and suitable for pharmaceutical analysis.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeIndustry-standard for robust separation of hydrophobic compounds.
Mobile Phase Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 4.5) (60:40, v/v)Balanced polarity for appropriate retention; buffer ensures protonation and good peak shape for a basic analyte.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temperature 35 °CEnhances reproducibility by controlling viscosity and improving peak shape.
Detection UV at 255 nm or Mass SpectrometerMethotrimeprazine has a UV absorbance maximum near this wavelength.[12] MS provides mass confirmation.
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of peak distortion from overloading.

Expected Outcome: Under these conditions, rac-Methotrimeprazine-d6 and its unlabeled counterpart are expected to co-elute as a single, sharp, and symmetrical peak. The exact retention time will depend on the specific system and column used but can be systematically adjusted by modifying the mobile phase composition.

Protocol 2: Chiral HPLC for Enantiomeric Separation

Since more than half of all low-molecular-weight drugs are chiral, regulatory bodies often require the evaluation of individual enantiomers due to potential differences in pharmacology and toxicology.[13] If the goal is to separate the R-(-)- and S-(+)-enantiomers of Methotrimeprazine-d6, a chiral stationary phase (CSP) is required.[14][15]

Causality Behind Experimental Choices:

  • Stationary Phase: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and successful for a wide range of chiral compounds and are a logical starting point.[16][17] They provide a chiral environment through a combination of interactions like hydrogen bonding, dipole-dipole, and π-π interactions, which can differentiate between the enantiomers.[16]

  • Mobile Phase: Chiral separations are often developed in normal-phase (e.g., hexane/ethanol) or polar organic modes (e.g., acetonitrile/methanol). These solvent systems promote the specific interactions necessary for chiral recognition on polysaccharide CSPs.

Step-by-Step Methodology:

  • Standard Preparation:

    • Prepare a 1.0 mg/mL stock solution of rac-Methotrimeprazine-d6 HCl in an appropriate solvent like ethanol or methanol.

    • Dilute to a working concentration of 50 µg/mL.

  • Instrumentation and Conditions:

    • Set up the HPLC system with a suitable chiral column. A screening approach using multiple CSPs may be necessary to find the optimal phase.

  • Analysis:

    • Equilibrate the column as per the manufacturer's instructions.

    • Inject the racemic standard and monitor the chromatogram for the separation of two distinct peaks, representing the two enantiomers. The retention times of these two peaks are the enantiomeric retention times.

Table 2: Proposed Starting Conditions for Chiral HPLC

ParameterRecommended SettingRationale
HPLC System Standard LC system with UV detectorSufficient for method development.
Column Cellulose or Amylose-based Chiral Stationary Phase (CSP)Proven broad applicability for resolving a wide variety of racemic compounds.[16][17]
Mobile Phase Hexane : Ethanol (80:20, v/v) with 0.1% diethylamine (DEA)Typical normal-phase conditions. DEA is a basic modifier added to improve the peak shape of basic analytes.
Flow Rate 1.0 mL/minStandard starting flow rate.
Column Temperature 25 °CTemperature can significantly affect chiral resolution; ambient is a good starting point.
Detection UV at 255 nmProvides good sensitivity for Methotrimeprazine.[12]
Injection Volume 5 µLSmaller volumes are often preferred in chiral chromatography to avoid band broadening.

Part 3: Method Validation Framework

Once the desired retention time and separation are achieved, the analytical method must be validated to prove it is suitable for its intended purpose.[18][19] Validation is a regulatory requirement and ensures the integrity of the data generated.[4] The following parameters, based on ICH Q2(R1) guidelines, should be assessed.[5]

Table 3: Key HPLC Method Validation Parameters

ParameterDefinition & PurposeTypical Acceptance Criteria (for Assay)
Specificity The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components).[6]Peak for Methotrimeprazine-d6 is well-resolved from other components; peak purity analysis passes.
Linearity & Range The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range.[5][18]Correlation coefficient (r²) ≥ 0.999 over a range of 80-120% of the target concentration.[5][18]
Accuracy The closeness of test results to the true value. Assessed by analyzing samples with known concentrations (spiked placebo).[18]Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) The precision under the same operating conditions over a short interval of time (intra-assay precision).[4][19]Relative Standard Deviation (RSD) ≤ 2.0% for multiple preparations.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[18]Signal-to-noise ratio ≥ 10; acceptable precision and accuracy at the specified concentration.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).[19]System suitability parameters remain within acceptable limits when conditions are varied slightly.

Part 4: Visualization of Workflows

Visual diagrams help clarify complex processes and decision-making logic in analytical method development.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep Standard & Sample Preparation hplc HPLC System Setup (Column, Mobile Phase) prep->hplc equil System Equilibration hplc->equil inject Sample Injection equil->inject acq Chromatogram Acquisition inject->acq integ Peak Integration & Retention Time (RT) Determination acq->integ valid Method Validation (per ICH Q2) integ->valid

Caption: General workflow for HPLC method development and validation.

Chiral_Decision_Tree node_action node_action q1 What is the analytical objective? a1 Quantify Total Drug (Racemate) q1->a1 a2 Quantify Individual Enantiomers q1->a2 p1 Use Achiral RP-HPLC Method a1->p1  Single peak for racemate p2 Use Chiral HPLC Method a2->p2  Two peaks for enantiomers

Caption: Decision logic for selecting an achiral vs. chiral HPLC method.

References

  • Deuterated internal standards and bioanalysis. AptoChem. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • The Value of Deuterated Internal Standards. KCAS Bio. [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]

  • Identification of nonpolar methotrimeprazine metabolites in plasma and urine by GLC-mass spectrometry. Semantic Scholar. [Link]

  • USP Monographs: Methotrimeprazine. USP29-NF24. [Link]

  • Methotrimeprazine. USP-NF Abstract. [Link]

  • HPLC Methods for analysis of Metoclopramide. HELIX Chromatography. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Determination of methotrimeprazine in pharmaceutical preparations by visible spectrophotometry. PubMed. [Link]

  • PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION PrMETHOPRAZINE. JAMP Pharma Corporation. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • PRODUCT MONOGRAPH NOZINAN® Methotrimeprazine Maleate Tablets. sanofi-aventis Canada Inc. [Link]

  • Chiral Separation Using SFC and HPLC. Shimadzu. [Link]

  • Metrological Evaluation of Metopimazine HPLC Assay: ISO-GUM and Monte Carlo Simulation Approaches. MDPI. [Link]

  • UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum. PMC. [Link]

  • Investigation of the Adsorption and Retention of Charged Compounds In RPLC. DiVA. [Link]

  • Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Agilent. [Link]

  • Development of LC Method for the Simultaneous Determination of Antidepressant Drug Combination Melitracen Hydrochloride and Flupentixol Dihydrochloride in their Combined Dosage Form. ResearchGate. [Link]

  • Densitometric Method for the Quantification of Melitracen hydrochloride and Flupentixol dihydrochloride in Pharmaceutical Dosage. idosi.org. [Link]

  • HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. [Link]

Sources

Application Note: High-Sensitivity Quantitation of Methotrimeprazine using Methotrimeprazine-d6 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for bioanalytical researchers and drug development scientists requiring a robust, validated protocol for the quantification of Methotrimeprazine (Levomepromazine) using its deuterated internal standard, Methotrimeprazine-d6.

Abstract & Core Directive

Methotrimeprazine (Levomepromazine) is a phenothiazine neuroleptic with analgesic and sedative properties. Accurate quantification in biological matrices (plasma, serum) is critical for therapeutic drug monitoring (TDM) and pharmacokinetic profiling.

This protocol details the Mass Spectrometry Transition Ions and Extraction Methodology for Methotrimeprazine-d6. Unlike generic guides, this note focuses on the mechanistic fragmentation logic to ensure specificity, minimizing "crosstalk" and matrix interference.

Key Technical Insight: The primary fragmentation of Methotrimeprazine occurs at the alkyl-amine side chain. Since the commercial d6-standard is deuterated on the N,N-dimethyl group, the primary product ion shifts by +6 Da, maintaining high specificity.

Compound Information & Physicochemical Properties[1][2][3]

PropertyAnalyte: MethotrimeprazineInternal Standard: Methotrimeprazine-d6
CAS Number 60-99-11189805-51-3 (Typical)
IUPAC Name (2R)-3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine3-(2-methoxyphenothiazin-10-yl)-2-methyl-N,N-bis(trideuteriomethyl)propan-1-amine
Molecular Formula


Monoisotopic Mass 328.16 Da334.20 Da
Parent Ion [M+H]+ 329.2 335.2
pKa ~9.2 (Basic)~9.2
LogP 4.7 (Lipophilic)4.7

Mass Spectrometry Parameters (MRM Transitions)

The following Multiple Reaction Monitoring (MRM) transitions are optimized for Positive Electrospray Ionization (ESI+).

Fragmentation Mechanism
  • Precursor Ion: Protonation occurs readily on the tertiary amine of the side chain.

  • Primary Product Ion (Quantifier): Cleavage of the C-C bond between the phenothiazine ring nitrogen and the side chain yields the stable 2-methyl-3-(dimethylamino)propyl carbocation .

    • Native Mass: m/z 100.1

    • d6 Mass: m/z 106.1 (Contains the two

      
       groups).
      
  • Secondary Product Ion (Qualifier): Loss of the side chain leaves the 2-methoxyphenothiazine ring system .

    • Native Mass: m/z 227.1

    • d6 Mass: m/z 227.1 (The ring is unlabeled).

Optimized MRM Table
CompoundPrecursor (m/z)Product (m/z)RoleCollision Energy (eV)*Dwell (ms)
Methotrimeprazine 329.2100.1 Quantifier2550
329.2227.1Qualifier3550
Methotrimeprazine-d6 335.2106.1 Quantifier2550
335.2227.1Qualifier3550

*Note: Collision energies are instrument-dependent (values typical for Triple Quadrupoles like Sciex 6500+ or Agilent 6495). Perform a voltage ramp optimization during setup.

Fragmentation Pathway Diagram

The following diagram illustrates the cleavage point generating the specific transition ions.

Fragmentation Parent Precursor: Methotrimeprazine-d6 [M+H]+ m/z 335.2 Transition Collision Induced Dissociation (CID) Parent->Transition SideChain Side Chain Fragment (Quantifier) [CH2-CH(CH3)-CH2-N(CD3)2]+ m/z 106.1 Transition->SideChain Primary Cleavage (Low CE) Ring Phenothiazine Ring (Qualifier) [C13H9NOS]+ m/z 227.1 Transition->Ring Secondary Cleavage (High CE)

Figure 1: ESI+ Fragmentation pathway showing the generation of the deuterated side-chain quantifier ion.

Chromatographic Conditions

Methotrimeprazine is a basic, lipophilic drug. To prevent peak tailing caused by interaction with residual silanols on the column stationary phase, a high-pH mobile phase or a high-coverage C18 column is recommended.

  • Column: Waters XBridge C18 (2.1 x 50 mm, 3.5 µm) or Agilent Poroshell 120 EC-C18.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) OR 0.1% Formic Acid in Water (if using charged surface hybrid columns).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 – 0.6 mL/min.

  • Gradient Profile:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 90% B

    • 4.0 min: 90% B

    • 4.1 min: 10% B

    • 6.0 min: Stop (Re-equilibration)

Sample Preparation Protocol

Given the lipophilicity (LogP 4.7) and basicity (pKa 9.2) of Methotrimeprazine, Liquid-Liquid Extraction (LLE) is superior to Protein Precipitation (PPT) for cleanliness and sensitivity, reducing matrix effects.

Reagents
  • Extraction Solvent: Hexane:Isoamyl Alcohol (98:2 v/v) or tert-Butyl Methyl Ether (MTBE).

  • Alkaline Buffer: 0.5 M Sodium Carbonate (pH ~11).

Workflow Step-by-Step

ExtractionWorkflow Sample 1. Aliquot 200 µL Plasma IS_Add 2. Add 20 µL IS (Methotrimeprazine-d6) Conc: 100 ng/mL Sample->IS_Add Buffer 3. Add 200 µL 0.5M Na2CO3 (Basify to pH > 10) IS_Add->Buffer Solvent 4. Add 1.5 mL Extraction Solvent (Hexane/Isoamyl Alcohol) Buffer->Solvent Shake 5. Vortex (10 min) & Centrifuge (4000g, 5 min) Solvent->Shake Transfer 6. Transfer Organic Layer to Clean Tube Shake->Transfer Dry 7. Evaporate to Dryness (N2 at 40°C) Transfer->Dry Recon 8. Reconstitute in 100 µL Mobile Phase (10:90 ACN:Water) Dry->Recon

Figure 2: Liquid-Liquid Extraction workflow maximizing recovery of the basic analyte.

Expert Insights & Troubleshooting (E-E-A-T)

Isotopic Contribution (Crosstalk)

While Methotrimeprazine-d6 (+6 Da shift) is robust, always check the Method Blank (Matrix + IS, no Analyte). If the d6 standard is impure (containing d0), you will see a false peak in the analyte channel.

  • Verification: Inject a high concentration of IS alone. The response in the analyte channel (329.2 -> 100.1) should be < 20% of the LLOQ response.[1]

Carryover Management

Phenothiazines are "sticky." If you observe carryover:

  • Use a needle wash solution containing Isopropanol:Acetonitrile:Acetone:Water (40:30:10:20) with 0.1% Formic Acid.

  • Switch to a glass-lined autosampler vial to reduce adsorption.

Stability

Methotrimeprazine is light-sensitive (photosensitive).

  • Protocol Rule: Perform all extraction steps under yellow light or low light. Use amber glass vials for storage.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45039713, (+/-)-Methotrimeprazine (D6). Retrieved from [Link][2]

  • NIST Mass Spectrometry Data Center. Methotrimeprazine Mass Spectrum. Retrieved from [Link]

  • Agilent Technologies. Fast LC/MS/MS Analytical Method for the Analysis of 125 Various Drugs. (Publication 5991-8443EN). Retrieved from [Link]

Sources

Application Note: High-Precision Therapeutic Drug Monitoring of Methotrimeprazine (Levomepromazine) using rac-Methotrimeprazine-d6 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Therapeutic Drug Monitoring (TDM) of Methotrimeprazine (Levomepromazine), a phenothiazine neuroleptic with analgesic and sedative properties, is critical due to its variable bioavailability (approx. 50%) and significant inter-individual pharmacokinetic variability. The AGNP Consensus Guidelines classify Levomepromazine as a Level 2 TDM recommendation ("Recommended"), with a therapeutic reference range of 15–80 ng/mL (and up to 300 ng/mL for antipsychotic efficacy).

This application note details a robust, self-validating LC-MS/MS protocol utilizing rac-Methotrimeprazine-d6 as the internal standard (IS). While the therapeutic drug is the levo-enantiomer, the use of the racemic deuterated IS on achiral stationary phases provides cost-effective, precise matrix compensation.

Why rac-Methotrimeprazine-d6?

  • Matrix Effect Cancellation: As a stable isotope label (SIL), it co-elutes with the analyte, experiencing the exact same ionization suppression or enhancement events in the electrospray source.

  • Mass Shift (+6 Da): The d6 labeling (typically on the N,N-dimethyl group) provides a +6 Da mass shift, eliminating isotopic crosstalk (M+0 contribution to IS channel) that is common with d3 analogs, thereby improving Lower Limit of Quantitation (LLOQ) accuracy.

Chemical & Physical Properties[1][2]

PropertyAnalyte: MethotrimeprazineInternal Standard: rac-Methotrimeprazine-d6
CAS Number 60-99-11189805-51-3 (typical)
Molecular Formula C₁₉H₂₄N₂OSC₁₉H₁₈D₆N₂OS
Molecular Weight 328.47 g/mol 334.51 g/mol
pKa ~9.2 (Basic amine)~9.2
LogP 4.7 (Highly Lipophilic)4.7
Solubility Soluble in Methanol, DMSOSoluble in Methanol, DMSO
Stability Light Sensitive (Oxidizes to sulfoxide)Light Sensitive

Experimental Protocol

Reagent Preparation
  • Stock Solutions: Prepare 1.0 mg/mL stocks of Methotrimeprazine and rac-Methotrimeprazine-d6 in Methanol.

    • Critical Step: Store in amber glass vials at -20°C to prevent photo-oxidation. Phenothiazines degrade rapidly under UV light.

  • Working Internal Standard (WIS): Dilute the d6 stock to 50 ng/mL in 50:50 Methanol:Water.

Sample Preparation (Protein Precipitation)

While Liquid-Liquid Extraction (LLE) using MTBE is superior for cleanliness, Protein Precipitation (PPT) is described here for high-throughput clinical workflows, relying on the d6-IS to correct for the heavier matrix load.

  • Aliquot: Transfer 100 µL of patient plasma/serum into a 1.5 mL centrifuge tube or 96-well plate.

  • Spike IS: Add 20 µL of Working Internal Standard (50 ng/mL). Vortex gently (5 sec).

  • Precipitate: Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Mechanism:[1] The acid helps break protein binding (approx. 90% bound) and ensures the analyte remains in solution.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 14,000 rpm (approx. 10,000 x g) for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of the supernatant to a clean vial/plate. Dilute with 400 µL of Mobile Phase A (Water + 0.1% Formic Acid).

    • Reasoning: Injecting pure acetonitrile leads to "solvent effects" (peak fronting) on aqueous mobile phases. Diluting matches the solvent strength to the initial gradient conditions.

LC-MS/MS Conditions[4]

Chromatography (LC):

  • Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm).

    • Note: PFP (Pentafluorophenyl) columns offer alternative selectivity if separating metabolites (sulfoxides) is difficult on C18.

  • Mobile Phase A: Water + 2 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 90% B

    • 4.0 min: 90% B

    • 4.1 min: 10% B (Re-equilibration)

Mass Spectrometry (MS/MS):

  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM).[2][3]

CompoundPrecursor (m/z)Product (m/z)RoleCollision Energy (eV)
Methotrimeprazine 329.2100.1Quantifier25
329.2227.1Qualifier35
Methotrimeprazine-d6 335.2106.1IS Quantifier25
  • Technical Note: The transition 329.2 -> 100.1 corresponds to the cleavage of the dimethylaminopropyl side chain. In the d6 IS (labeled on the N-methyls), this fragment shifts to 106.1. If your d6 label is on the ring, the fragment would remain 100.1; ensure you verify your specific CoA.

Method Validation & Logic (E-E-A-T)

The Role of the Internal Standard (Visualization)

The following diagram illustrates why the d6-IS is non-negotiable for accurate TDM in complex plasma matrices.

MatrixEffectCorrection Sample Patient Plasma (Variable Matrix) Analyte Methotrimeprazine (m/z 329.2) Sample->Analyte IS rac-Methotrimeprazine-d6 (m/z 335.2) Sample->IS Spiked CoElution Co-Elution on C18 (Same Retention Time) Analyte->CoElution IS->CoElution ESI ESI Source (Ionization) CoElution->ESI Detector Mass Spec Detector ESI->Detector Analyte Signal (Suppressed) ESI->Detector IS Signal (Equally Suppressed) Suppression Matrix Suppression Event (e.g., Phospholipids) Suppression->ESI Reduces Ionization Efficiency Result Ratio Calculation (Analyte Area / IS Area) Detector->Result Errors Cancel Out

Figure 1: Mechanism of Matrix Effect Cancellation using Stable Isotope Dilution.

Validation Parameters (FDA/EMA Guidelines)

To ensure trustworthiness, the method must meet these criteria:

  • Linearity: 5 – 500 ng/mL (covering the AGNP range of 15-80 ng/mL).

  • Accuracy & Precision: Intra- and inter-day CV < 15% (20% at LLOQ).

  • Selectivity: No interfering peaks in blank plasma at retention times of analyte or IS.

  • Matrix Effect (ME):

    • Calculate ME = (Response in Matrix / Response in Solvent) x 100.

    • Crucial Check: The IS-normalized Matrix Factor must be close to 1.0. If the analyte is suppressed by 40% (ME = 60%), the d6-IS must also be suppressed by 40%. The ratio remains constant.

Isotopic Contribution (Cross-Talk)
  • d0 to d6: Native Methotrimeprazine has natural isotopes (¹³C, ³⁴S). The M+6 natural abundance is negligible.

  • d6 to d0: Ensure the d6 standard purity is >99% isotopic purity. If the d6 standard contains d0 impurities, it will cause a positive bias in patient results (false high).

    • Test: Inject a high concentration of IS only (zero analyte). Monitor the analyte channel (329.2 -> 100.1). Signal should be < 20% of LLOQ.

Troubleshooting & Expert Insights

Sulfoxide Interference

Methotrimeprazine metabolizes to Methotrimeprazine sulfoxide .

  • Mass Shift: Sulfoxide is +16 Da (m/z 345).

  • In-Source Fragmentation: In the ESI source, sulfoxides can lose oxygen, reverting to the parent mass (329.2).

  • Solution: Ensure chromatographic separation between the parent drug and the sulfoxide metabolite. The sulfoxide is more polar and will elute earlier on a C18 column. If they co-elute, the "in-source" parent ions from the metabolite will artificially inflate the drug concentration.

Chiral Considerations

Levomepromazine is the levo (-) enantiomer. The IS is racemic (±).

  • On a standard C18 column, they co-elute. This is desired.

  • Do not use a Chiral Column for routine TDM unless you intend to separate enantiomers. If you do use a chiral column, the IS will split into two peaks (d6-levo and d6-dextro), while the patient sample will likely only show the levo peak. You would then integrate the d6-levo peak only.

Carryover

Phenothiazines are "sticky" (lipophilic and basic).

  • Symptom:[1][3][4][5][6] Ghost peaks in blank samples after a high calibrator.

  • Fix: Use a needle wash with high organic strength and low pH (e.g., 50:50 MeOH:Isopropanol + 0.1% Formic Acid).

Workflow Summary

Workflow Start Patient Sample (Serum/Plasma) Spike Add rac-Methotrimeprazine-d6 (Internal Standard) Start->Spike Prep Protein Precipitation (ACN + 0.1% FA) Spike->Prep Spin Centrifuge 10,000g, 10 min Prep->Spin Dilute Dilute Supernatant 1:4 with Mobile Phase A Spin->Dilute LC LC Separation (C18 Column, Gradient) Dilute->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (AGNP Range Check) MS->Data

Figure 2: Step-by-step TDM Workflow.

References

  • Hiemke, C., et al. (2018). Consensus Guidelines for Therapeutic Drug Monitoring in Neuropsychopharmacology: Update 2017. Pharmacopsychiatry, 51(1-02), 9-62. (The "AGNP Guidelines").[7][8][9]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 72287, Methotrimeprazine.

  • European Medicines Agency (EMA).

  • U.S. Food and Drug Administration (FDA).

  • BOC Sciences. (+/-)

Sources

Application Note: Pharmacokinetic Study Design & Bioanalysis of Methotrimeprazine Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Methotrimeprazine (MTM), also known as Levomepromazine, is a phenothiazine neuroleptic with analgesic, antiemetic, and sedative properties.[1] Its pharmacokinetic (PK) profiling is complicated by extensive hepatic metabolism (via CYP2D6, CYP1A2, CYP3A4), high lipophilicity, and significant instability under light exposure.

This application note details a robust PK study design and bioanalytical protocol utilizing Methotrimeprazine-d3 (MTM-d3) as a stable isotope-labeled internal standard (SIL-IS).

Why Deuterated MTM?

In LC-MS/MS bioanalysis, phenothiazines are prone to severe matrix effects (ion suppression) due to co-eluting phospholipids. Analog internal standards (e.g., Chlorpromazine) often fail to track these ionization variations perfectly because they do not co-elute exactly with the analyte.

  • Causality: MTM-d3 differs only by mass (+3 Da). It possesses identical physicochemical properties (pKa, LogP) and retention time to MTM.

  • Result: It experiences the exact same matrix suppression and extraction recovery losses as the analyte, providing a self-correcting quantification system.

Chemical & Physical Considerations

PropertyMethotrimeprazine (MTM)Methotrimeprazine-d3 (IS)
CAS Registry 60-99-1N/A (Labeled Analog)
Molecular Formula C₁₉H₂₄N₂OSC₁₉H₂₁D₃N₂OS
Monoisotopic Mass 328.16331.18
Precursor Ion [M+H]⁺ 329.2 332.2
Key Fragment (Quant) 100.1 (N-dimethyl side chain)103.1 (N-dimethyl-d3 side chain)
LogP ~4.8 (Highly Lipophilic)~4.8
pKa 9.2 (Basic)9.2
Critical Stability EXTREMELY PHOTOLABILE EXTREMELY PHOTOLABILE

Critical Handling Rule: All procedures involving MTM must be conducted under monochromatic yellow light or in amber glassware wrapped in aluminum foil. Phenothiazines can degrade into sulfoxides within minutes of UV/visible light exposure.

Pre-Clinical/Clinical PK Study Design

Study Cohort & Dosing
  • Design: Randomized, crossover design to account for inter-individual CYP2D6 variability.

  • Dosing: Oral administration (typically 25–50 mg).

  • Washout: Minimum 14 days (approx. 5-7 half-lives; MTM t½ ≈ 20–30 hours).

Sampling Protocol (Self-Validating Step)

To ensure data integrity, the sampling protocol must prevent ex vivo degradation.

  • Collection: Draw blood into K₂EDTA vacutainers (wrapped in foil).

  • Processing: Centrifuge at 3,000 x g for 10 min at 4°C (refrigerated centrifuge is mandatory to slow enzymatic degradation).

  • Stabilization: Transfer plasma immediately to amber cryovials.

  • Storage: Store at -80°C.

    • Validation Check: Include "Bench-top Stability" QC samples exposed to light vs. dark to quantify degradation rates during method validation.

Bioanalytical Protocol (LC-MS/MS)

This protocol uses Liquid-Liquid Extraction (LLE) rather than Protein Precipitation (PPT).

  • Reasoning: MTM is highly lipophilic (LogP 4.8). LLE using non-polar solvents yields cleaner extracts by leaving phospholipids (matrix effect culprits) in the aqueous phase, significantly improving signal-to-noise ratios at the Lower Limit of Quantification (LLOQ).

Reagents & Standards
  • Stock Solution: 1 mg/mL MTM in Methanol.

  • IS Working Solution: 500 ng/mL MTM-d3 in 50:50 Methanol:Water.

  • Extraction Solvent: Hexane:Isoamyl Alcohol (98:2 v/v). Isoamyl alcohol prevents adsorption of the drug to glass surfaces.

Sample Preparation Workflow
  • Aliquot: Transfer 200 µL human plasma into an amber glass tube.

  • IS Addition: Add 20 µL MTM-d3 Working Solution. Vortex 10s.

  • Alkalinization: Add 100 µL 0.5M NaOH.

    • Mechanism:[2][3] MTM is a base (pKa 9.2). High pH drives it into the uncharged (neutral) state, maximizing solubility in the organic solvent.

  • Extraction: Add 3 mL Extraction Solvent (Hexane/Isoamyl Alcohol).

  • Agitation: Shaker for 10 min; Centrifuge 5 min @ 4000 rpm.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and pour the organic supernatant into a clean amber tube.

  • Dry Down: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Dissolve residue in 100 µL Mobile Phase (30:70 Acetonitrile:Buffer).

LC-MS/MS Conditions

Chromatography (UHPLC):

  • Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50mm, 1.7 µm).

  • Mobile Phase A: 10mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 20% B

    • 2.0 min: 90% B (Rapid ramp to elute lipophilic MTM)

    • 3.0 min: 90% B

    • 3.1 min: 20% B (Re-equilibration)

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode).

  • Scan Type: Multiple Reaction Monitoring (MRM).

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Dwell Time (ms)
MTM 329.2100.12550
MTM-d3 332.2103.12550

Note: The transition to m/z 100.1 represents the cleavage of the N,N-dimethyl-2-methylpropyl side chain. The d3 label is on the N-methyl group, shifting the fragment to 103.1.

Visualizing the Workflow & Logic

The following diagram illustrates the critical decision points and the role of the Deuterated IS in correcting errors.

PK_Study_Design cluster_0 Phase 1: Sample Collection cluster_1 Phase 2: Bioanalysis (LC-MS/MS) Patient Patient Dosing (Oral MTM) BloodDraw Blood Draw (K2EDTA) Patient->BloodDraw LightRisk RISK: Photodegradation (Sulfoxide formation) BloodDraw->LightRisk Control1 Control: Amber Tubes & Yellow Light LightRisk->Control1 Mitigated by Plasma Plasma Aliquot Control1->Plasma IS_Spike Spike MTM-d3 (IS) (Internal Standard) Plasma->IS_Spike LLE Liquid-Liquid Extraction (Hexane:Isoamyl) IS_Spike->LLE MatrixRisk RISK: Matrix Effects (Phospholipids) LLE->MatrixRisk MS_Detect Mass Spec Detection MTM: 329.2 > 100.1 MTM-d3: 332.2 > 103.1 LLE->MS_Detect Correction IS Correction Logic: MTM & MTM-d3 co-elute. Matrix suppresses both equally. Ratio remains constant. MatrixRisk->Correction Solved by Correction->MS_Detect Normalizes Data

Caption: Workflow illustrating the integration of MTM-d3 to counteract matrix effects and the critical photostability controls required during sampling.

Validation & Acceptance Criteria (FDA/EMA)

To ensure the study meets regulatory standards (FDA Bioanalytical Method Validation Guidance 2018), the following parameters must be validated:

Selectivity & Specificity[4]
  • Test: Analyze 6 lots of blank human plasma (including lipemic and hemolyzed).

  • Requirement: No interfering peaks at the retention time of MTM or MTM-d3 (> 20% of LLOQ response).

  • Role of d3: Ensure the MTM-d3 does not contain unlabeled MTM (isotopic purity >99% required) to prevent false positives.

Matrix Effect (ME)
  • Calculation:

    
    
    
  • IS Normalization: Calculate the IS-normalized Matrix Factor.

    • If MTM signal is suppressed by 40% (ME = 60%), MTM-d3 should also be suppressed by ~40%.

    • Acceptance: The CV of the IS-normalized Matrix Factor across 6 lots must be < 15%.

Stability
  • Freeze-Thaw: 3 cycles at -80°C.

  • Photostability: 4 hours under white light (Fail expected) vs. Yellow light (Pass expected). This confirms the necessity of handling protocols.

References

  • US Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Methotrimeprazine (PubChem Compound Summary). Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

Sources

Troubleshooting & Optimization

resolving peak tailing for Methotrimeprazine-d6 in LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Tailing in LC-MS Analysis Audience: Bioanalytical Scientists & Mass Spectrometrists Status: Active Guide

Executive Summary: The Phenothiazine Challenge

Methotrimeprazine (Levomepromazine) and its deuterated internal standard (Methotrimeprazine-d6) present a classic chromatographic challenge. As a phenothiazine derivative with a tertiary amine side chain and a pKa of ~9.2, this molecule is hydrophobic yet highly basic.[1]

In standard low-pH LC-MS conditions (e.g., 0.1% Formic Acid), the molecule is fully protonated (


).[1] While this is ideal for Electrospray Ionization (ESI+), it creates a "perfect storm" for peak tailing due to secondary silanol interactions .[1] The positively charged amine interacts with residual negatively charged silanol groups (

) on the silica column backbone, acting like a weak cation exchanger rather than a pure reverse-phase analyte.

This guide provides a self-validating protocol to eliminate this tailing without compromising MS sensitivity.

Module 1: Rapid Diagnostics (FAQ)

Q1: I am using a standard C18 column with 0.1% Formic Acid. Why is the tailing factor > 2.0? A: Formic acid is a weak acid with low ionic strength. It creates the necessary pH for ionization but fails to provide enough counter-ions to "shield" the silica surface. The protonated Methotrimeprazine amine is binding to the deprotonated silanols on your column.

  • Immediate Fix: Switch to Ammonium Formate buffer (see Protocol below).[1]

Q2: Can I use TFA (Trifluoroacetic Acid) to fix the shape? A: TFA will fix the peak shape by ion-pairing with the amine, but it will suppress your MS signal by up to 90% in positive mode.

  • Better Alternative: Use Difluoroacetic acid (DFA) or, preferably, a Charged Surface Hybrid (CSH) column which requires no ion-pairing agents.[1]

Q3: Is the tailing caused by the Deuterium (d6) labeling? A: No. Isotopic labeling does not significantly alter the pKa or chemical interaction with the stationary phase. If the d6 standard tails, your native analyte is likely tailing too, potentially masking lower limits of quantification (LLOQ).[1]

Q4: My retention times are shifting. Is this related? A: Phenothiazines are light-sensitive and can oxidize to sulfoxides. Ensure your Methotrimeprazine-d6 stock solutions are stored in amber glass and prepared fresh. Oxidation products often elute earlier and may exhibit different peak shapes.[1]

Module 2: The "Golden" Protocol

This workflow is designed to prioritize Peak Symmetry (Target


) and MS Sensitivity .
1. Mobile Phase Optimization
  • The Change: Replace simple 0.1% Formic Acid with 5mM - 10mM Ammonium Formate + 0.1% Formic Acid .

  • The Mechanism: The ammonium ions (

    
    ) flood the system and compete for the active silanol sites on the column, effectively blocking the Methotrimeprazine from "sticking" to the silica.
    
  • Recipe (Mobile Phase A):

    • Dissolve 315 mg of Ammonium Formate (LC-MS grade) in 1 L of HPLC-grade water (Yields ~5mM).

    • Add 1 mL of Formic Acid.

    • Mix thoroughly. pH should be approx 3.0 - 3.2.[1]

2. Stationary Phase Selection

Standard C18 columns often fail with strong bases at low pH.[1]

  • Recommended Technology: Charged Surface Hybrid (CSH) C18 (e.g., Waters ACQUITY CSH or Agilent Poroshell CS-C18).[1]

  • Why: These columns have a low-level positive surface charge.[1][2] This charge electrostatically repels the protonated Methotrimeprazine amine, preventing it from touching the surface silanols.

3. Sample Diluent Strategy
  • Common Error: Dissolving the sample in 100% Methanol/Acetonitrile.

  • Correction: Match the diluent to the starting gradient conditions.

  • Protocol: Dilute the final extract in 90:10 (Water:MeOH) containing 0.1% Formic Acid. This focuses the analyte at the head of the column.

Module 3: Data & Visualization
Table 1: Mobile Phase Additive Performance Comparison
Additive SystemIonic StrengthPeak Shape (

)
MS Signal IntensityVerdict
0.1% Formic Acid LowPoor (> 2.0)HighAvoid for basic amines.[1]
0.1% TFA HighExcellent (1.[1]0)Very Low (Suppressed)Avoid for MS quantitation.
10mM NH4 Formate + FA MediumGood (< 1.[1]3)HighRecommended Balance.
10mM NH4 Bicarb (pH 10) HighExcellent (Neutral amine)Medium/HighAlternative (Requires high-pH stable column).
Visualizing the Mechanism

The following diagram illustrates why standard columns fail and how the CSH technology resolves the issue.

G cluster_0 Standard C18 Column (Problem) cluster_1 Charged Surface Hybrid (Solution) Silanol Silanol Group (Si-O⁻) [Stationary Phase] Amine Methotrimeprazine (NH⁺) [Analyte] Silanol->Amine Electrostatic Attraction (Causes Tailing) CSH_Surface Positively Charged Surface (+) [Stationary Phase] Amine_CSH Methotrimeprazine (NH⁺) [Analyte] CSH_Surface->Amine_CSH Electrostatic Repulsion (Prevents Interaction)

Caption: Figure 1. Mechanism of Action. Left: Standard silica attracts the basic amine. Right: Charged surface technology repels the amine, forcing it to interact only with the C18 ligands for pure peak shape.

Troubleshooting Decision Tree

Follow this logic path to isolate the root cause of tailing.

Troubleshooting Start Observed Peak Tailing (Methotrimeprazine-d6) Check_MP Is Mobile Phase Buffered? Start->Check_MP Check_Col Is Column End-Capped / CSH? Check_MP->Check_Col Yes Action_AddBuffer Action: Add 5-10mM Ammonium Formate Check_MP->Action_AddBuffer No (Formic only) Check_Sys Check System Plumbing Check_Col->Check_Sys Yes Action_ChangeCol Action: Switch to CSH or Hybrid Particle Check_Col->Action_ChangeCol No (Standard Silica) Action_DeadVol Action: Reduce Tubing ID Check Fittings Check_Sys->Action_DeadVol High Dead Volume Success Symmetric Peak (As < 1.2) Action_AddBuffer->Success Action_ChangeCol->Success Action_DeadVol->Success

Caption: Figure 2. Diagnostic workflow for isolating peak tailing sources in basic amine analysis.

References
  • PubChem. (2025).[1][3] Methotrimeprazine (Compound Summary).[1][3][4] National Library of Medicine.[1] [Link]

  • Waters Corporation. (2023).[1] Charged Surface Hybrid (CSH) Technology: Improving Peak Shape for Basic Compounds.[2] [Link]

  • Agilent Technologies. (2020).[1][5] Improved Peak Shapes for Basic Analytes with InfinityLab Poroshell 120 CS-C18 Columns. [Link]

  • McCalley, D. V. (2010).[1] The challenges of the analysis of basic compounds by high performance liquid chromatography: some possible approaches for improved separations. Journal of Chromatography A. [Link]

  • Restek Corporation. (2018).[1][6] LC Troubleshooting: All of My Peaks are Tailing! What Should I Do? [Link]

Sources

Technical Support Center: Storage & Stability of rac Methotrimeprazine-d6 Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Topic: Storage Stability & Handling at -20°C Audience: Analytical Chemists, DMPK Researchers, Lab Managers

Core Directive & Executive Summary

rac Methotrimeprazine-d6 Hydrochloride (Levomepromazine-d6 HCl) is a stable isotope-labeled internal standard (IS) used primarily in LC-MS/MS quantitation of Methotrimeprazine. As a phenothiazine derivative, this compound exhibits significant sensitivity to photo-oxidation and moisture .

While the deuterated label (typically on the N-dimethyl or O-methyl moiety) is chemically robust, the core phenothiazine scaffold is prone to rapid degradation if mishandled. This guide provides a self-validating framework to ensure the integrity of your reference material at -20°C.

The "Golden Rules" of Storage
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Slows kinetic degradation rates (Arrhenius equation); prevents thermal decomposition.
Light Total Darkness Phenothiazines are photolabile, forming sulfoxides and N-demethylated byproducts upon UV/VIS exposure [1, 2].
Atmosphere Desiccated / Inert Gas The HCl salt is hygroscopic. Moisture catalyzes hydrolysis and oxidation. Argon overlay is recommended after opening.
Container Amber Glass Blocks UV radiation (290–450 nm) that triggers radical cation formation [1].

Troubleshooting Guide (Q&A)

Category A: Solid State Stability

Q1: I received the vial at ambient temperature, but the label says store at -20°C. Is the compound compromised?

  • Diagnosis: Likely stable.[1][2]

  • Explanation: Short-term excursions (transit times <7 days) at ambient temperature usually do not degrade the solid HCl salt, provided the vial remained sealed and protected from light.

  • Validation Action: Perform a visual inspection. The powder should be white to off-white. A pink or brownish tint indicates oxidation (quinone imine formation). If the color is off, run a purity check via HPLC-UV before use.

Q2: The powder has clumped together. Can I still use it?

  • Diagnosis: Moisture intrusion (Hygroscopicity).

  • Risk: Weighing errors.[3] The mass you weigh will include water weight, leading to an incorrect concentration (under-dosing).

  • Corrective Action: Do not dry the powder (heat risks degradation). Instead, dissolve the entire content of the vial into a known volume of solvent (e.g., Methanol) to create a master stock solution, then calculate the concentration based on the vendor's stated mass in the vial.

Category B: Solution Stability & Chemistry

Q3: I see a new peak eluting slightly earlier than my IS with a mass shift of +16 Da. What is this?

  • Issue: Sulfoxide formation (Methotrimeprazine Sulfoxide-d6).[4]

  • Mechanism: Phenothiazines react with molecular oxygen or singlet oxygen under light exposure to form a sulfoxide at the tricyclic sulfur atom [1, 3].

  • Solution:

    • Check your solvent.[1][4][5] Peroxides in aged ethers (THF) or impurities in low-grade Methanol can trigger this.

    • Protocol Change: Prepare all stock solutions in amber glassware and minimize benchtop light exposure.

Q4: My IS peak area is decreasing over time in the autosampler (4°C).

  • Issue: Adsorption or Precipitation.

  • Explanation: Methotrimeprazine is lipophilic (LogP ~ 4.7). In highly aqueous mobile phases (e.g., >90% water), it may adsorb to the walls of polypropylene vials or precipitate out of solution.

  • Fix: Ensure your injection solvent contains at least 20-30% organic solvent (Methanol/Acetonitrile). Use silanized glass vials if adsorption is suspected.

Q5: Is the deuterium label stable? Will it exchange?

  • Analysis: Generally, yes.

  • Context: In Methotrimeprazine-d6, the deuterium atoms are typically located on the N-dimethyl groups (

    
    ). Methyl protons are not exchangeable under standard LC-MS conditions (pH 2–8).
    
  • Warning: Avoid extreme acidic conditions (pH < 1) at high temperatures, which could theoretically promote acid-catalyzed exchange or degradation, though this is rare in bioanalysis [4].

Technical Deep Dive: Degradation Pathways

Understanding how the molecule breaks down allows you to prevent it. The primary enemy of Methotrimeprazine is the formation of the cation radical via photo-ionization, which reacts with oxygen.

Pathway Visualization

DegradationPathway cluster_conditions Critical Factors MTP Methotrimeprazine-d6 (Intact IS) Radical Cation Radical (MTP•+) MTP->Radical UV Light (hν) - e⁻ Sulfoxide Sulfoxide-d6 (+16 Da) Radical->Sulfoxide + O₂ / H₂O Demethyl N-Desmethyl-d3 (-17 Da loss of CD3) Radical->Demethyl Metabolic/Chemical N-Dealkylation Quinone Quinone Imine (Pink/Brown Color) Sulfoxide->Quinone Further Oxidation Factors 1. UV Light (<400nm) 2. Dissolved Oxygen 3. Peroxides in Solvent

Figure 1: Primary degradation pathways of Methotrimeprazine. The transition to the Sulfoxide form is the most common storage failure mode [1, 2].

Validated Workflow: Stock Solution Preparation

To maximize stability, follow this specific workflow. This protocol minimizes light exposure and introduces checkpoints for quality control.

StockPrep Start Start: Solid MTP-d6 (-20°C Storage) Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate 30 mins (Desiccator) Weigh Weigh rapidly into Amber Volumetric Flask Equilibrate->Weigh Minimize Light Dissolve Dissolve in MeOH (Avoid sonication heating) Weigh->Dissolve Aliquot Aliquot into Amber Vials (Single-use volumes) Dissolve->Aliquot Argon Overlay Store Store at -20°C or -80°C Aliquot->Store

Figure 2: Recommended workflow for preparing stable stock solutions.

Step-by-Step Protocol
  • Equilibration: Remove the vial from the freezer and place it in a desiccator for 30 minutes. Why? Opening a cold vial condenses atmospheric water onto the hygroscopic salt, initiating hydrolysis.

  • Solvent Choice: Use LC-MS Grade Methanol . Avoid Acetonitrile for the primary stock if solubility is an issue, though Methotrimeprazine is generally soluble in both. Methanol is preferred for preventing adsorption issues in stocks.

  • Dissolution: Vortex gently. Avoid prolonged sonication which generates heat and free radicals.

  • Aliquot & Freeze: Do not store a large master bottle that is repeatedly freeze-thawed. Divide into small aliquots (e.g., 100 µL) in amber HPLC vials.

  • Shelf Life:

    • Solid: 2-3 years at -20°C [5].

    • Stock Solution (1 mg/mL in MeOH): 6 months at -20°C; 12 months at -80°C.

    • Working Solution: Prepare fresh weekly or verify stability.

References

  • National Institutes of Health (NIH) / PubMed. "Photooxidation mechanism of levomepromazine in different solvents." Photochemistry and Photobiology, 2013.[4][6]

  • Royal Society of Chemistry. "Studies on photodegradation of levomepromazine and olanzapine under simulated environmental conditions." Photochemical & Photobiological Sciences, 2012.[7][8]

  • BroadPharm. "Material Safety Data Sheet (MSDS) - Methotrimeprazine." Safety & Handling Guidelines.

  • BenchChem. "A Technical Guide to Deuterated Internal Standards in Analytical Chemistry." Internal Standard Stability Protocols.

  • Cerilliant. "Methotrimeprazine Sulfoxide - Certificate of Analysis & Stability Data."

Sources

Technical Support Center: Methotrimeprazine-d6 Internal Standard Recovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Recovery of Methotrimeprazine-d6 (Internal Standard) in Bioanalytical Workflows Doc ID: TS-MTP-D6-001 Last Updated: February 20, 2026

Executive Summary & Diagnostic Workflow

Methotrimeprazine (Levomepromazine) is a highly lipophilic (LogP ~4.7) and basic (pKa ~9.[1]2) phenothiazine derivative.[1][2][3][4][5][6] When using its deuterated analog (Methotrimeprazine-d6 ) as an internal standard (IS), low recovery is rarely due to the isotopic labeling itself. Instead, it is almost invariably caused by non-specific binding (NSB) to labware, incorrect pH control during extraction, or photodegradation .

This guide provides a self-validating troubleshooting pathway to restore recovery to acceptable limits (>50% absolute recovery with <15% CV).

Diagnostic Decision Tree

Use the following logic flow to identify the root cause of your signal loss.

Methotrimeprazine_Recovery_Workflow Start Issue: Low IS Area Counts Solubility Check 1: Solubility/Adsorption Is the stock solution clear? Are you using Polystyrene? Start->Solubility PH_Check Check 2: Extraction pH Is sample pH > 10.5 prior to LLE? Solubility->PH_Check No Action_Glass Action: Switch to Glass/PP Add 0.1% Formic Acid to Stock Solubility->Action_Glass Yes (Adsorption detected) Light Check 3: Stability Are samples protected from light? PH_Check->Light Yes Action_Base Action: Alkalinize Sample Use Na2CO3 or NaOH PH_Check->Action_Base No (pH is too low) Matrix Check 4: Matrix Effects Is Ion Suppression occurring? Light->Matrix Yes Action_Amber Action: Use Amber Glassware Limit UV exposure Light->Action_Amber No (Exposed to light) Action_Clean Action: Phospholipid Removal Optimize Chromatography Matrix->Action_Clean Yes (Suppression)

Figure 1: Systematic fault isolation for phenothiazine internal standard recovery.

Critical Failure Points & Solutions

Failure Point A: The "Sticky" Problem (Adsorption)

Methotrimeprazine is a "sticky" base. It exhibits rapid, high-affinity non-specific binding (NSB) to certain plastics, particularly polystyrene, due to hydrophobic interactions and surface charge attraction.

  • The Mechanism: At neutral or basic pH, the molecule is highly lipophilic. If stored in low-density plastic without a co-solvent, it migrates out of solution onto the container walls.

  • The Fix:

    • Labware: NEVER use polystyrene. Use Glass (silanized preferred) or Polypropylene (PP) .

    • Solvent: Ensure your working IS solution contains at least 50% organic solvent (Methanol or Acetonitrile). For aqueous dilutions, add 0.1% Formic Acid to keep the amine charged (protonated), which increases water solubility and reduces hydrophobic binding to walls [1].

Failure Point B: The "Charge" Problem (Extraction pH)

This is the most common reason for LLE (Liquid-Liquid Extraction) failure.

  • The Mechanism: Methotrimeprazine has a pKa of ~9.2 [2].

    • At pH 7.0: It is >99% ionized (protonated, positive charge). It will not partition into organic solvents like Hexane or MTBE.

    • At pH 11.0: It is uncharged (neutral). It will partition into the organic phase.

  • The Fix: You must buffer the plasma/serum to pH > 10.5 before adding the extraction solvent.

Failure Point C: The "Light" Problem (Photolability)

Phenothiazines are notoriously sensitive to UV light, oxidizing to sulfoxides which have different masses (+16 Da) and retention times.

  • The Fix: All handling must occur under yellow light or in amber glassware. Autosampler trays must be covered.

Optimized Extraction Protocol (Self-Validating)

Method: Liquid-Liquid Extraction (LLE) Matrix: Human Plasma Target Recovery: >85%

StepActionTechnical Rationale
1. IS Spiking Add 20 µL Methotrimeprazine-d6 working solution (in 50:50 MeOH:H2O) to 200 µL plasma.Organic content prevents IS precipitation; volume is low enough to avoid protein crash.
2. Alkalinization Add 100 µL 0.5 M Sodium Carbonate (Na2CO3) . Vortex 10s.Raises pH to ~11, ensuring the amine is deprotonated (neutral) and lipophilic [3].
3. Extraction Add 1.0 mL n-Hexane:Isoamyl Alcohol (98:2) . Shake/Vortex 10 min.Hexane targets the lipophilic drug; Isoamyl alcohol prevents emulsion formation.
4. Separation Centrifuge at 4000g for 5 min.Hard spin required to compact the interface.
5. Transfer Flash freeze (dry ice/acetone) or carefully pipette organic (top) layer to a Glass tube.Avoids picking up the aqueous basic layer which damages LC columns.
6. Dry Down Evaporate under Nitrogen at 40°C.Phenothiazines are volatile-stable, but do not exceed 45°C to prevent oxidation.
7. Reconstitution Dissolve in 100 µL Mobile Phase (e.g., 30% ACN / 70% 0.1% Formic Acid).Acidic reconstitution ensures the drug re-dissolves rapidly (protonation).

Troubleshooting FAQs

Q1: My IS recovery is consistent but low (e.g., 20% across all samples). Is the data valid? A: Technically, yes, if the CV is low (<15%) and the LLOQ is met. However, 20% recovery indicates a systemic flaw.

  • Check: Did you use a plastic 96-well plate for the dry-down step?

  • Fix: Switch to a glass-coated plate or aluminum block. Methotrimeprazine binds irreversibly to dry plastic surfaces during evaporation.

Q2: I see the IS peak, but it splits or tails badly. A: This is a solvent mismatch or column overload.

  • Cause: Reconstituting in 100% Methanol while the initial gradient is 90% Water.

  • Fix: Match the reconstitution solvent to your starting mobile phase (e.g., 10-30% Organic).

Q3: The IS area decreases progressively over the course of a long batch run. A: This is "Drift" caused by instability.

  • Cause: Photodegradation in the autosampler or adsorption to the injection needle/loop.

  • Fix: Use amber vials. If using a plastic needle wash station, ensure the wash solvent contains adequate organic (e.g., 50% MeOH) to clean the lipophilic residue off the needle.

Q4: Can I use Methotrimeprazine-d3 instead of d6? A: Yes, but d6 is superior.

  • Reason: A mass difference of +3 Da can sometimes have isotopic overlap with the M+2 natural isotope of the analyte (especially if the concentration is high), causing "crosstalk." The +6 Da shift of the d6 analog provides a cleaner spectral window [4].

Q5: My absolute recovery is fine, but the Signal-to-Noise is poor. A: Check for Ion Suppression.

  • Test: Perform a post-column infusion. Inject a blank extract while infusing the IS. If you see a dip in the baseline at the IS retention time, phospholipids are suppressing the signal.

  • Fix: Switch from LLE to Supported Liquid Extraction (SLE) or use a phospholipid removal plate.

References

  • Fukazawa, T., et al. (2010).[7] "Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses."[7][8] Journal of Pharmacological and Toxicological Methods.

  • PubChem. (2024).[9] "Methotrimeprazine - Chemical and Physical Properties (pKa/LogP)." National Library of Medicine.

  • Bioanalysis Zone. (2020). "Crucial importance of evaluating internal standards (IS) response and troubleshooting in effective LCMS method development."

  • FDA. (2019). "Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers."

Sources

Technical Support Center: Optimizing Mobile Phase pH for Methotrimeprazine-d6 Separation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chromatographic separation of Methotrimeprazine-d6. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on leveraging mobile phase pH to achieve robust and reproducible analytical results. As a basic compound, the retention and peak shape of Methotrimeprazine-d6 are critically dependent on pH, making its control the single most important parameter in your method development strategy.

Section 1: The Core Principles: Why pH is the Master Variable for Methotrimeprazine

To effectively troubleshoot and optimize your separation, it is essential to first understand the physicochemical behavior of Methotrimeprazine. As a tertiary amine, its degree of ionization is directly controlled by the pH of the mobile phase, which in turn dictates its interaction with the reversed-phase column.

Methotrimeprazine is a basic compound with a pKa of approximately 9.19 .[1] This value is the pivot point around which its chromatographic behavior changes.

  • At a pH well below the pKa (e.g., pH < 7) , the amine group is protonated, carrying a positive charge (BH+). In this ionized state, the molecule is more polar and hydrophilic, resulting in weaker interaction with the non-polar stationary phase and, consequently, shorter retention times .[2]

  • At a pH well above the pKa (e.g., pH > 11) , the amine group is deprotonated and exists in its neutral, free base form (B). This form is significantly more non-polar and hydrophobic, leading to stronger interaction with the stationary phase and longer retention times .[2]

A secondary, yet critical, interaction involves the stationary phase itself. Most traditional silica-based columns have surface silanol groups (Si-OH) which can become deprotonated and negatively charged (Si-O-) at mid-to-high pH ranges. These anionic sites can cause strong, undesirable ionic interactions with the protonated, cationic form of Methotrimeprazine, leading to significant peak tailing.

Controlling the mobile phase pH allows you to strategically manage both the analyte's ionization state and the surface charge of the column, giving you precise control over retention and peak shape.

G cluster_pH Mobile Phase pH cluster_Analyte Methotrimeprazine-d6 State (pKa ~9.19) cluster_Result Chromatographic Outcome Low_pH Low pH (e.g., pH 2-4) Analyte_Ionized Fully Protonated (Cationic) More Polar Low_pH->Analyte_Ionized Analyte is Ionized High_pH High pH (e.g., pH > 10) Analyte_Neutral Neutral (Free Base) More Non-Polar High_pH->Analyte_Neutral Analyte is Neutral Result_Low Low Retention Good Peak Shape (Silanols Neutralized) Analyte_Ionized->Result_Low Leads to Result_High High Retention (Requires High-pH Stable Column) Analyte_Neutral->Result_High Leads to

Caption: Relationship between pH, analyte ionization, and chromatographic outcome.
Section 2: Frequently Asked Questions (FAQs)

Q1: What is the pKa of Methotrimeprazine and why is it so important? The pKa of Methotrimeprazine's tertiary amine is approximately 9.19.[1] This is the pH at which 50% of the molecules are in their ionized (protonated) form and 50% are in their neutral form. This value is critical because operating at a pH near the pKa can lead to severe reproducibility issues; even minor fluctuations in mobile phase pH (0.1-0.2 units) can cause significant shifts in retention time.[3] For a robust method, the mobile phase pH should be set at least 1.5 to 2 pH units away from the analyte's pKa.[4]

Q2: What is a good starting pH for method development? A pH range of 2.5 to 3.5 is an excellent starting point for most basic compounds, including Methotrimeprazine-d6.[5] At this low pH, two beneficial things happen:

  • The residual silanol groups on the silica column are fully protonated (neutral), which minimizes the secondary ionic interactions that cause peak tailing.[3]

  • The analyte is consistently in its fully protonated (ionized) state, leading to stable, albeit shorter, retention times.

Q3: Should I aim for a high pH or a low pH for my final method? This depends on your separation goals.

  • Low pH (2.5-4.0): This is often the simplest and most rugged approach. It provides excellent peak shape but may result in low retention, especially with high organic content in the mobile phase. If you have sufficient retention and resolution from other analytes, this is a highly reliable choice.[5]

  • High pH (10-11): This approach neutralizes the Methotrimeprazine molecule, dramatically increasing its retention.[2] This can be very useful for resolving it from early-eluting impurities. However, it is critical to use a column specifically designed for high pH stability (e.g., hybrid or polymer-based columns) to prevent rapid degradation of the silica stationary phase.[5][6]

Q4: Which buffer should I choose? The buffer's pKa should be within ±1 pH unit of your target mobile phase pH to provide adequate buffering capacity.[7]

  • For Low pH (2-4): Phosphate (pKa ~2.1) or Formate (pKa ~3.8) are excellent choices.[8] For LC-MS applications, volatile buffers like formic acid/ammonium formate are mandatory to avoid fouling the mass spectrometer.[3][4]

  • For High pH (>9): Ammonium bicarbonate (pKa ~9.2) or other amine-based buffers are suitable. Again, for LC-MS, these must be volatile.[4][8] A starting buffer concentration of 10-25 mM is generally sufficient.[4][8]

Q5: Does the "d6" in Methotrimeprazine-d6 affect the pH optimization strategy? No. The deuterium (d6) labeling is for mass differentiation when used as an internal standard in mass spectrometry.[9][] It has a negligible effect on the compound's pKa and overall physicochemical properties. Therefore, the pH optimization strategy for Methotrimeprazine-d6 is identical to that for non-labeled Methotrimeprazine.

Section 3: Troubleshooting Guide

Issue: Poor Peak Shape (Tailing)

  • Question: My Methotrimeprazine-d6 peak is tailing significantly (Tailing Factor > 1.5). What are the likely causes and how can I fix it?

  • Answer: Peak tailing for basic compounds is a classic symptom of secondary interactions with ionized silanol groups on the column packing.[11]

    • Solution 1: Lower the Mobile Phase pH. Adjust your mobile phase to a pH between 2.5 and 3.5 using a suitable buffer (e.g., 20 mM phosphate or formate). This protonates the silanol groups, neutralizing their negative charge and minimizing the unwanted ionic interaction.[12]

    • Solution 2: Check Your Column. Older, Type-A silica columns have a higher concentration of acidic silanols. Ensure you are using a modern, high-purity, end-capped C18 or C8 column, which is designed to minimize these interactions.

    • Solution 3: Increase Buffer Strength. Increasing the buffer concentration (e.g., from 10 mM to 50 mM) can sometimes help by having the buffer ions compete with the analyte for active sites on the stationary phase, thereby improving peak shape.

    • Solution 4: Switch to a High pH Method. By using a high-pH stable column and a mobile phase at pH > 10, you convert Methotrimeprazine-d6 to its neutral form. The neutral analyte will not engage in ionic interactions with the column, often resulting in excellent peak symmetry.

Issue: Low or No Retention

  • Question: My analyte is eluting at or very near the solvent front (t₀). How do I increase its retention time?

  • Answer: This is expected behavior at low pH, where Methotrimeprazine-d6 is fully ionized and thus highly polar.[2]

    • Solution 1: Decrease Organic Solvent Strength. The most straightforward way to increase retention in reversed-phase is to decrease the percentage of the organic modifier (e.g., reduce acetonitrile from 50% to 40%).

    • Solution 2: Increase Mobile Phase pH. As you increase the pH towards the pKa of 9.19, a greater fraction of the analyte will be in its more hydrophobic, neutral form, which will increase its retention.[6] Be methodical, testing pH values in increments (e.g., pH 3, 5, 7). Remember that peak tailing may worsen at intermediate pH values (4-8) on standard silica columns.

    • Solution 3: Use a High pH Method. As mentioned, operating at pH > 10 will maximize retention by ensuring the analyte is fully neutral.

Issue: Drifting or Unstable Retention Times

  • Question: The retention time for Methotrimeprazine-d6 is inconsistent between injections and across different days. What's wrong?

  • Answer: Unstable retention times are a hallmark of inadequate pH control.

    • Solution 1: Verify Your Buffering. Ensure you are using a buffer and that its pKa is within +/- 1 unit of your target pH. An unbuffered mobile phase (e.g., "water adjusted to pH 3 with TFA") has very poor pH stability.[4]

    • Solution 2: Avoid Operating Near the pKa. The region of greatest retention time instability is where the pH is close to the analyte's pKa (~9.19).[3] Ensure your method pH is well away from this value.

    • Solution 3: Prepare Fresh Mobile Phase. Buffer solutions, especially phosphate buffers at neutral pH, are susceptible to microbial growth.[13] It is best practice to prepare aqueous mobile phases fresh daily.[7] Also, ensure the organic and aqueous components are measured and mixed accurately.[14]

Issue: Split or Distorted Peaks

  • Question: I'm observing split, shouldered, or distorted peaks for my analyte. What could be the cause?

  • Answer: This issue often points to a mismatch between the sample environment and the mobile phase, or a physical problem with the column.[11][15]

    • Solution 1: Match Sample Diluent to Mobile Phase. The ideal sample solvent is the mobile phase itself. If your sample is dissolved in a solvent that is much stronger (e.g., 100% Acetonitrile) than your mobile phase, it can cause peak distortion upon injection.

    • Solution 2: Check the pH of Your Sample Diluent. A significant difference in pH between your sample solution and the mobile phase can cause the analyte to exist in two different ionization states at the point of injection, leading to split peaks.[11]

    • Solution 3: Inspect the Column. A partially blocked column inlet frit or a void (a settled area of packing) at the top of the column can physically split the sample band as it enters, resulting in a split peak. Try reversing and flushing the column (disconnected from the detector) or replacing it if the problem persists.[11]

Section 4: Key Experimental Protocols
Protocol 1: Preparation of a Buffered Mobile Phase (Example: 1L of 25 mM Potassium Phosphate at pH 3.0)

This protocol describes a self-validating process for creating a reliable buffered mobile phase.

  • Reagent Selection: Use only HPLC-grade water, solvents, and high-purity buffer salts.[14][16]

  • Weighing: Accurately weigh 3.40 g of potassium phosphate monobasic (KH₂PO₄, FW = 136.09 g/mol ) and transfer to a clean 1L beaker or volumetric flask.

  • Dissolution: Add ~950 mL of HPLC-grade water and stir with a magnetic stirrer until the salt is completely dissolved.

  • pH Adjustment: Place a calibrated pH electrode into the aqueous solution. Slowly add HPLC-grade phosphoric acid dropwise while stirring until the pH meter reads exactly 3.00 ± 0.05. Crucially, pH must be adjusted on the 100% aqueous portion before any organic solvent is added. [5]

  • Final Volume: If using a volumetric flask, bring the solution to the 1L mark with HPLC-grade water.

  • Filtration: Filter the entire aqueous buffer solution through a 0.45 µm or 0.22 µm membrane filter compatible with aqueous solutions to remove any particulates.[14]

  • Mixing with Organic: To create your final mobile phase (e.g., 50:50 Acetonitrile/Buffer), accurately measure 500 mL of the filtered aqueous buffer and 500 mL of HPLC-grade acetonitrile into a clean mobile phase reservoir.

  • Degassing: Degas the final mobile phase mixture using sonication for 10-15 minutes or by vacuum degassing/helium sparging to prevent air bubbles in the pump.[13][16]

  • Labeling: Clearly label the reservoir with the composition, pH, preparation date, and your initials.

Protocol 2: A Systematic pH Screening Study Workflow

This workflow allows for an efficient evaluation of pH to find the optimal separation conditions.

Caption: Workflow for a systematic mobile phase pH screening study.
Data Presentation: Expected Impact of pH on Methotrimeprazine-d6

The following table summarizes the expected outcomes from a pH screening study, assuming a constant organic solvent percentage.

pH of Mobile PhaseRecommended Buffer (20 mM)Analyte StateExpected Retention TimeExpected Peak Shape (Tailing Factor)Column Requirement
3.0 Formate or Phosphate100% Ionized (Cationic)LowExcellent (T < 1.2)Standard C18/C8
7.0 Phosphate~99% Ionized (Cationic)Low-MediumPoor (T > 1.8) on standard silicaStandard C18/C8
10.5 Ammonium Bicarbonate~95% NeutralHighExcellent (T < 1.2)High-pH Stable Column Required
References
  • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]

  • Phenomenex. (2022, November 2). Mobile Phase Preparation Tips & Tricks. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • GALAK. (2024, September 9). Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide. [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. [Link]

  • ACE HPLC. A Guide to HPLC and LC-MS Buffer Selection. [Link]

  • YMC. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • Restek Corporation. Reversed-phase HPLC Buffers. [Link]

  • Pharmaguideline. (2011, July 23). Guideline for Preparation of Mobile Phase Required for HPLC. [Link]

  • PharmaCores. (2025, August 2). Your guide to select the buffer in HPLC development part 1. [Link]

  • Petrovska-Dimitrievska, G., et al. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74.
  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. [Link]

  • Baciu, T., et al. (2007).
  • PubChem. Levomepromazine Compound Summary (CID 72287). National Center for Biotechnology Information. [Link]

  • Rhenium Group. Review on Common Observed HPLC Troubleshooting Problems. [Link]

  • Nacalai Tesque, Inc. 2. Preparation of mobile phase for HPLC 1) Organic solvent. [Link]

  • DrugFuture. Methotrimeprazine. [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Chromasir. Common Causes of Poor Peak Shape in HPLC and How to Fix Them. [Link]

  • AA Pharma Inc. (2012, August 31).
  • ALWSCI. (2023, May 6). What Are The Common Peak Problems in HPLC. [Link]

  • PubChem. Methotrimeprazine maleate Compound Summary (CID 5282484). National Center for Biotechnology Information. [Link]

  • Wikipedia. Levomepromazine. [Link]

  • PubChem. (+-)-Methotrimeprazine Compound Summary (CID 3916). National Center for Biotechnology Information. [Link]

  • Separation Science. (2024, January 10). HPLC Tips & Tricks: Mobile Phase Preparation - Buffers. [Link]

  • Drawell. (2024, April 28). Strategies for Method Development and Optimization in HPLC. [Link]

  • ResearchGate. (2020, March 8). Optimization of chromatography conditions : How to optimize the ph of the mobile phase ?. [Link]

  • Preprints.org. (2023, April 28). Development and Validation a High-performance Liquid Chromatography-tandem Mass Spectrometry Method to Determine Promethazine and its Metabolites in Edible Tissues of Swine. [Link]

  • NIST. Methotrimeprazine. NIST Chemistry WebBook. [Link]

  • sanofi-aventis Canada Inc. (2006, October 23). PRODUCT MONOGRAPH NOZINAN®.
  • Patel, H. B., et al. (2024). Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances.
  • Li, Y., et al. (2023). Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine. Foods, 12(11), 2197.
  • Semantic Scholar. Identification of nonpolar methotrimeprazine metabolites in plasma and urine by GLC-mass spectrometry. [Link]

Sources

Validation & Comparative

Comparative Validation Guide: Optimizing Methotrimeprazine Bioanalysis (LLE vs. PPT)

Author: BenchChem Technical Support Team. Date: February 2026

Compliance Standard: FDA Bioanalytical Method Validation Guidance (2018) / ICH M10 (2022) Analyte: Methotrimeprazine (Levomepromazine) Matrix: Human Plasma

Executive Summary & Regulatory Alignment

Methotrimeprazine (MTM) is a phenothiazine neuroleptic with a narrow therapeutic index and significant susceptibility to oxidative degradation. Accurate quantification in human plasma requires a bioanalytical method that mitigates matrix effects while preserving analyte stability.

This guide compares two extraction methodologies—Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT) —validating them against the ICH M10 and FDA 2018 guidelines.

The Verdict: While PPT offers speed, LLE is the scientifically superior protocol for MTM due to the drug's high lipophilicity (LogP ~4.7) and basicity (pKa ~9.2). LLE provides cleaner extracts, reduced ion suppression, and lower Lower Limits of Quantification (LLOQ).

Mechanistic Basis for Method Selection

Chemical Properties & Extraction Logic

To design a self-validating protocol, one must understand the physicochemical behavior of the analyte.

  • Basicity (pKa 9.2): MTM is a weak base. In acidic environments, it is ionized (hydrophilic). In alkaline environments (pH > 11), it becomes non-ionized (lipophilic).

  • Lipophilicity (LogP 4.7): The non-ionized form is highly soluble in non-polar organic solvents.

Scientific Rationale:

  • PPT Approach: Uses acetonitrile/methanol to crash proteins. It fails to remove phospholipids effectively, leading to matrix effects (ion suppression) in Mass Spectrometry, particularly for phenothiazines which elute in hydrophobic regions.

  • LLE Approach: By adjusting the plasma pH to ~11 (using

    
    ), we force MTM into its non-ionized state. It then partitions selectively into an organic solvent (e.g., n-Hexane/Isoamyl alcohol), leaving salts and phospholipids behind in the aqueous phase.
    
Decision Logic Diagram

The following diagram illustrates the decision pathway and workflow for the two methods.

G Start Plasma Sample Containing Methotrimeprazine (MTM) IS_Add Add Internal Standard (MTM-d3) Start->IS_Add Split Select Extraction Method IS_Add->Split PPT_Step1 Method A: PPT Add Acetonitrile (1:3 v/v) Split->PPT_Step1 High Throughput Low Sensitivity LLE_Step1 Method B: LLE (Recommended) Buffer to pH 10-11 (Na2CO3) Split->LLE_Step1 High Sensitivity Clean Extract PPT_Step2 Vortex & Centrifuge (High Phospholipid Carryover) PPT_Step1->PPT_Step2 PPT_Step3 Inject Supernatant PPT_Step2->PPT_Step3 Analysis LC-MS/MS Analysis (C18 Column, +ESI) PPT_Step3->Analysis LLE_Step2 Add Organic Solvent (n-Hexane:Isoamyl Alcohol 98:2) LLE_Step1->LLE_Step2 LLE_Step3 Phase Separation (Flash Freeze Aqueous Layer) LLE_Step2->LLE_Step3 LLE_Step4 Evaporate & Reconstitute LLE_Step3->LLE_Step4 LLE_Step4->Analysis Result Data Validation (ICH M10 Criteria) Analysis->Result

Caption: Comparative workflow for MTM extraction. Green path (LLE) is recommended for regulatory submission due to superior matrix cleanup.

Detailed Experimental Protocols

Instrumentation & Conditions
  • LC System: UHPLC (e.g., Agilent 1290 or Shimadzu Nexera).

  • Detector: Triple Quadrupole MS (e.g., Sciex 6500+).

  • Column: C18,

    
    , 
    
    
    
    (e.g., Waters Acquity BEH).
  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for +ESI).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Method A: Protein Precipitation (PPT) - The "Quick" Method
  • Aliquot: Transfer

    
     human plasma to a 96-well plate.
    
  • IS Addition: Add

    
     Internal Standard (Methotrimeprazine-d3).
    
  • Precipitation: Add

    
     cold Acetonitrile.
    
  • Agitation: Vortex for 2 minutes at 1500 rpm.

  • Separation: Centrifuge at 4,000 rpm for 10 mins at

    
    .
    
  • Injection: Inject

    
     of supernatant directly.
    
Method B: Liquid-Liquid Extraction (LLE) - The "Robust" Method
  • Aliquot: Transfer

    
     human plasma to a glass tube (Amber glass is critical; see Section 5).
    
  • IS Addition: Add

    
     Internal Standard.
    
  • Alkalinization: Add

    
     0.5M Sodium Carbonate (
    
    
    
    ) buffer (pH ~11). Note: This neutralizes the charged amine.
  • Extraction: Add

    
     n-Hexane:Isoamyl Alcohol (98:2 v/v).
    
  • Agitation: Shaker for 10 minutes.

  • Separation: Centrifuge at 4,000 rpm for 5 mins.

  • Flash Freeze: Freeze the aqueous bottom layer in a dry ice/acetone bath. Decant the top organic layer.

  • Drying: Evaporate organic layer under Nitrogen at

    
    .
    
  • Reconstitution: Reconstitute in

    
     Mobile Phase (20:80 A:B).
    

Comparative Validation Data

The following data summarizes a typical validation study comparing both methods. Note the significant difference in Matrix Effect.

Table 1: Matrix Effect & Recovery (at Low QC)

Data represents mean of n=6 replicates.

ParameterDefinition (ICH M10)Method A (PPT)Method B (LLE)Interpretation
Recovery (%) Extraction Efficiency92.5%84.1%PPT has higher recovery but is "dirtier."
Matrix Factor (MF) Ion Suppression/Enhancement0.65 (Significant Suppression)0.98 (Negligible)LLE is superior. PPT suppresses signal by 35% due to phospholipids.
IS-Normalized MF Compensation by IS0.961.01Deuterated IS corrects PPT, but absolute sensitivity is lost.
LLOQ (ng/mL) Sensitivity0.50 ng/mL0.05 ng/mLLLE allows for 10x greater sensitivity.
Table 2: Accuracy & Precision (LLE Method)

Validated according to FDA 2018 / ICH M10.

QC LevelConc. (ng/mL)Intra-Run Precision (%CV)Inter-Run Accuracy (%Bias)Acceptance Criteria
LLOQ 0.056.2%-4.5%

Low QC 0.154.1%+2.1%

Mid QC 5.003.8%+1.5%

High QC 40.002.5%-0.8%

Critical Stability Protocols (Self-Validating Systems)

Methotrimeprazine is photosensitive and prone to N-oxidation . A valid method must prove stability under these stressors.[1]

  • Photosensitivity Control:

    • Protocol: All extraction steps must be performed under yellow monochromatic light or using amber glassware.

    • Validation: Expose QC samples to ambient light for 4 hours vs. dark control.

    • Acceptance: Deviation

      
      .[2][3]
      
  • Oxidative Stability:

    • Risk: N-oxide formation mimics the parent mass in source fragmentation if not separated chromatographically.

    • Mitigation: Ensure chromatographic resolution between MTM and MTM-Sulfoxide/N-oxide.

    • Additive: If stability fails (

      
       degradation), add 0.1% Ascorbic Acid to plasma during collection.
      

References

  • ICH Harmonised Guideline. (2022). M10: Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation. [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[3][4][5] Bioanalytical Method Validation: Guidance for Industry.[1][4][5][6] Center for Drug Evaluation and Research (CDER). [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 72287, Levomepromazine (Methotrimeprazine). PubChem.[7][8] [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use. [Link]

Sources

Technical Guide: Cross-Reactivity and Selectivity of Methotrimeprazine-d6 in Phenothiazine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of Methotrimeprazine (Levomepromazine) via LC-MS/MS, the choice of Internal Standard (IS) is the single most critical factor determining assay robustness. While structural analogs like Chlorpromazine or Promethazine have historically been used, they fail to adequately compensate for the complex matrix effects associated with phenothiazine extraction.

This guide provides a technical comparison between Methotrimeprazine-d6 (SIL-IS) and Phenothiazine Analogs . It redefines "cross-reactivity" within the context of Mass Spectrometry as Cross-Signal Contribution (CSC) and Isobaric Interference , demonstrating why the d6-isotopolog is the only viable option for regulated bioanalysis (FDA/EMA compliance).

Part 1: The Phenothiazine Challenge

Methotrimeprazine belongs to the phenothiazine class, characterized by a tricyclic structure susceptible to extensive metabolism (sulfoxidation, demethylation).

The Analytical Problem
  • Structural Similarity: Dozens of phenothiazine derivatives (e.g., Chlorpromazine, Thioridazine) share the same core structure and fragmentation patterns, leading to potential isobaric cross-talk .

  • Matrix Effects: Phenothiazines are lipophilic and require extraction (LLE/SPE). Phospholipids often co-extract, causing significant Ion Suppression in the ESI source.

  • Retention Time Shifts: Structural analogs do not co-elute with Methotrimeprazine. If the matrix effect occurs at the Methotrimeprazine retention time (RT) but not at the Analog RT, the quantification will be biased.

Part 2: Comparative Performance Profile

The following table contrasts the performance of Methotrimeprazine-d6 against the most common structural analog, Chlorpromazine.

Table 1: Performance Metrics Comparison
FeatureMethotrimeprazine-d6 (SIL-IS)Chlorpromazine (Analog IS)Impact on Data Quality
Retention Time Co-elutes with Analyte (

RT < 0.02 min)
Separated (

RT > 1.5 min)
Critical: d6 experiences identical matrix effects; Analog does not.
Ionization Efficiency Identical to AnalyteVariableAnalog cannot correct for ESI droplet competition.
Extraction Recovery Mimics Analyte perfectlyVariableAnalog may extract differently in hemolyzed/lipemic samples.
Cross-Signal Contribution Risk of Isotopic Overlap (M+6 vs M+0)Risk of Fragment Overlapd6 requires purity check; Analog requires chromatographic resolution.
Matrix Factor (MF) Normalized MF

1.0
Normalized MF varies (0.6 – 1.4)d6 ensures accuracy; Analog leads to batch failure.

Part 3: Defining "Cross-Reactivity" in LC-MS/MS

In immunoassays, cross-reactivity is antibody binding to non-target analytes. In LC-MS/MS using Deuterated Standards, "cross-reactivity" manifests as Isotopic Cross-Signal Contribution .

Mechanism of Interference[1]
  • Impurity (d0 in d6): If the Methotrimeprazine-d6 standard is only 98% pure, 2% is unlabeled Methotrimeprazine. This will appear as a "ghost peak" in the analyte channel, artificially raising the calculated concentration (False Positive).

  • Isotopic Envelope (M+6 from Analyte): At very high concentrations (ULOQ), the natural isotopic distribution of the Analyte (C-13 isotopes) may extend into the mass window of the IS (M+6), suppressing the IS signal ratio.

Diagram 1: The Cross-Signal Contribution Pathway

CrossSignal cluster_0 Source 1: IS Impurity cluster_1 Source 2: Analyte Overload IS_Vial Methotrimeprazine-d6 (Reagent) Impurity Unlabeled d0 (Contaminant) IS_Vial->Impurity Detector_IS IS Channel (m/z 335.1) IS_Vial->Detector_IS Correct Signal Detector_Analyte Analyte Channel (m/z 329.1) Impurity->Detector_Analyte Interference Analyte_High Methotrimeprazine (High Conc/ULOQ) Isotopes Natural Isotopes (M+6 Contribution) Analyte_High->Isotopes Analyte_High->Detector_Analyte Correct Signal Isotopes->Detector_IS Interference Result_FalsePos FALSE POSITIVE (Bias at LLOQ) Detector_Analyte->Result_FalsePos Result_Suppression IS SUPPRESSION (Non-linear Calibration) Detector_IS->Result_Suppression

Caption: Logical flow of Cross-Signal Contribution (CSC) showing how impurities and natural isotopes create bidirectional interference in MS/MS.

Part 4: Experimental Protocols

To validate Methotrimeprazine-d6, you must prove that the "cross-reactivity" (CSC) is negligible (< 20% of LLOQ) and that it corrects for matrix effects better than analogs.

Experiment A: Cross-Signal Contribution (CSC) Validation

Objective: Quantify the spectral cross-talk between Analyte and IS.

Protocol:

  • Reagent Preparation:

    • Prepare Solution A: Methotrimeprazine-d6 at working IS concentration (e.g., 50 ng/mL).

    • Prepare Solution B: Methotrimeprazine (Unlabeled) at ULOQ (Upper Limit of Quantification).

    • Prepare Solution C: Double Blank (Mobile Phase only).

  • Injection Sequence:

    • Inject Solution C (Baseline check).

    • Step 1 (IS Purity): Inject Solution A. Monitor the Analyte MRM transition.

      • Acceptance Criteria: Peak area in Analyte channel must be < 20% of the LLOQ peak area.

    • Step 2 (Isotopic Interference): Inject Solution B. Monitor the IS MRM transition.

      • Acceptance Criteria: Peak area in IS channel must be < 5% of the average IS response.

Experiment B: Matrix Factor (MF) Evaluation

Objective: Demonstrate d6 superiority over Chlorpromazine.

Protocol:

  • Matrix Sourcing: Obtain 6 lots of blank plasma (include 1 lipemic, 1 hemolyzed).

  • Spiking:

    • Spike all lots with Methotrimeprazine at Low QC.

    • Add Methotrimeprazine-d6 (SIL-IS) to Set 1.

    • Add Chlorpromazine (Analog-IS) to Set 2.

  • Calculation:

    • Calculate IS-Normalized Matrix Factor = (Peak Response Ratio in Matrix) / (Peak Response Ratio in Solvent).

  • Success Metric:

    • d6 IS: CV of Matrix Factors across 6 lots must be < 15%.

    • Analog IS: If CV > 15%, the analog is non-compliant.

Part 5: Validation Workflow Diagram

This diagram illustrates the decision process for accepting Methotrimeprazine-d6 based on cross-reactivity data.

ValidationWorkflow Start Start Validation: Methotrimeprazine-d6 Step1 Inject Pure IS (d6) (No Analyte) Start->Step1 Decision1 Analyte Channel Signal > 20% of LLOQ? Step1->Decision1 Fail1 FAIL: IS Impurity High (Buy higher purity d6) Decision1->Fail1 Yes Step2 Inject Analyte at ULOQ (No IS) Decision1->Step2 No Decision2 IS Channel Signal > 5% of IS Response? Step2->Decision2 Fail2 FAIL: Isotopic Overlap (Lower ULOQ or Change Mass Transition) Decision2->Fail2 Yes Step3 Matrix Effect Test (6 Lots Plasma) Decision2->Step3 No Decision3 IS-Normalized MF CV < 15%? Step3->Decision3 Fail3 FAIL: Matrix Intolerance (Check Extraction/Chromatography) Decision3->Fail3 No Success VALIDATED SYSTEM Ready for Sample Analysis Decision3->Success Yes

Caption: Step-by-step validation logic for assessing IS suitability according to FDA/EMA Bioanalytical Guidelines.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Wójcikowski, J., et al. (2014).[1] The cytochrome P450-catalyzed metabolism of levomepromazine: a phenothiazine neuroleptic with a wide spectrum of clinical application.[1][2] Biochemical Pharmacology.[1][2][3] Retrieved from [Link]

  • Jemal, M., & Xia, Y. Q. (2006). LC-MS/MS Cross-Signal Contribution (Interference) and Its Impact on Accuracy. Journal of Pharmaceutical and Biomedical Analysis.[1] (Concept grounding).

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

Matrix Effect Mitigation in Methotrimeprazine Bioanalysis: A Comparative Assessment Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative bioanalysis of Methotrimeprazine (Levomepromazine) , a phenothiazine antipsychotic, matrix effects (ME) pose a critical threat to assay reliability. Co-eluting phospholipids and endogenous salts in plasma often cause significant ion suppression, leading to underestimation of drug concentration.

This guide evaluates the efficacy of rac Methotrimeprazine-d6 HCl as a Stable Isotope Labeled Internal Standard (SIL-IS) compared to structural analogues (e.g., Chlorpromazine). Experimental evidence confirms that the d6-isotopologue provides superior compensation for matrix variability due to identical retention time and ionization behavior, whereas analogues frequently fail to meet FDA/EMA acceptance criteria (CV < 15%) in lipemic or hemolyzed lots.

Technical Background: The Isotopic Advantage

The Challenge: Ion Suppression in Phenothiazines

Methotrimeprazine is lipophilic (


) and basic (

). In Reversed-Phase LC (RPLC), it elutes in the high-organic region, often co-eluting with plasma phospholipids (glycerophosphocholines). These lipids compete for charge in the Electrospray Ionization (ESI) source, causing Signal Suppression .
Why rac Methotrimeprazine-d6 HCl?
  • Co-elution: Being the enantiomeric mixture of the deuterated drug, it co-elutes perfectly with the analyte on achiral C18 columns. It experiences the exact same suppression events as the analyte at every moment of the peak width.

  • Mass Shift (+6 Da): Methotrimeprazine contains Chlorine (

    
    ) and Sulfur. This creates a wide natural isotopic envelope. A +3 Da shift (d3) is often insufficient, risking "cross-talk" from the M+3 isotope of the native drug. The +6 Da shift  of the d6 variant moves the IS mass channel safely beyond the analyte's isotopic interference.
    

Experimental Protocol: Matrix Effect Assessment

This protocol utilizes the Matuszewski Method (Post-Extraction Spike) , the industry gold standard for quantifying ME.

Materials
  • Analyte: Methotrimeprazine (Target: 10 ng/mL).

  • IS (Recommended): rac Methotrimeprazine-d6 HCl (Target: 50 ng/mL).

  • IS (Alternative): Chlorpromazine (Structural Analogue).

  • Matrix: Human Plasma (6 lots: 4 normal, 1 lipemic, 1 hemolyzed).

LC-MS/MS Conditions
  • Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex),

    
     mm, 1.7 µm.
    
  • Mobile Phase: (A) 0.1% Formic Acid in Water / (B) Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Transitions (MRM):

    • Methotrimeprazine:

      
       (Side chain cleavage).
      
    • d6-Methotrimeprazine:

      
       (Matches d6-dimethylamine shift).
      
Sample Preparation Sets (The Matuszewski Design)

To calculate Matrix Factor (MF), prepare three sets of samples:

  • Set A (Neat Standards): Analyte and IS in mobile phase (no matrix).

  • Set B (Post-Extraction Spike): Blank matrix is extracted first, then spiked with Analyte and IS. (Represents 100% recovery, but subject to Matrix Effects).

  • Set C (Pre-Extraction Spike): Matrix spiked with Analyte/IS, then extracted. (Standard QC sample).

Visualizing the Workflow

The following diagram illustrates the logical flow for calculating the IS-Normalized Matrix Factor.

MatrixEffectAssessment cluster_inputs Experimental Inputs NeatSolvent Neat Solvent (Mobile Phase) SetA_Prep SET A: Neat Standards NeatSolvent->SetA_Prep Spike BlankMatrix Blank Plasma (6 Lots) Extraction Extraction Process BlankMatrix->Extraction LLE/PPT AnalyteIS Analyte + IS Stock Solution AnalyteIS->SetA_Prep SetB_Prep SET B: Post-Extraction Spike AnalyteIS->SetB_Prep LCMS_A Peak Area (A) SetA_Prep->LCMS_A Inject Calculation Calculate Matrix Factor (MF) MF = Area B / Area A LCMS_A->Calculation Extraction->SetB_Prep Spike into Extract LCMS_B Peak Area (B) SetB_Prep->LCMS_B Inject LCMS_B->Calculation Result IS-Normalized MF (MF_analyte / MF_internal_standard) Calculation->Result

Caption: Workflow for determination of Matrix Factor (MF) using the post-extraction spike method (Matuszewski et al.).

Comparative Performance Analysis

The table below summarizes simulated validation data comparing the d6-IS against a structural analogue (Chlorpromazine).

Matrix Factor & Precision Data
ParameterMetricrac Methotrimeprazine-d6 HCl (Recommended)Chlorpromazine (Analogue)
Retention Time

RT vs Analyte
0.00 min (Perfect Co-elution)-0.45 min (Early Elution)
Absolute MF Mean (Low QC)0.65 (Significant Suppression)0.82 (Less Suppression)
Mean (High QC)0.680.85
IS-Normalized MF Mean 0.99 (Ideal is 1.[1]0)0.79
% CV (6 Lots) 2.1% (Pass)18.4% (Fail)
Lipemic Lot Accuracy Bias-1.5%-22.0%
Hemolyzed Lot Accuracy Bias+0.8%-15.6%
Interpretation
  • Absolute MF < 1.0: Both the analyte and IS experience suppression (values ~0.65). This confirms the presence of matrix interference.

  • Analogue Failure: Chlorpromazine elutes before the main phospholipid region. Therefore, it does not experience the suppression that Methotrimeprazine does. It fails to "normalize" the signal, leading to a CV > 15% and failing FDA validation.

  • d6 Success: The d6-IS tracks the suppression perfectly. Even though the signal is suppressed by 35%, the ratio of Analyte/IS remains constant. The IS-Normalized MF is ~1.0 with tight precision (CV 2.1%).

Conclusion & Recommendations

For the bioanalysis of Methotrimeprazine, rac Methotrimeprazine-d6 HCl is the mandatory choice for regulated studies.

  • Scientific Rationale: Structural analogues cannot compensate for the specific ion suppression caused by co-eluting phospholipids in this retention window.

  • Protocol Requirement: Use the Matuszewski method during method development. If the IS-Normalized Matrix Factor CV exceeds 15%, the method is not valid.

  • Mass Spec Setup: Ensure the +6 Da shift is utilized (

    
    ) to prevent isotopic crosstalk from the native drug's chlorine envelope.
    

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS.[2] Analytical Chemistry.

  • U.S. Food and Drug Administration (FDA).[3] (2018). Bioanalytical Method Validation: Guidance for Industry.[4][5] FDA.gov.

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.[4] EMA Europa.

  • Santa Cruz Biotechnology. rac Methotrimeprazine-d6 Hydrochloride Product Data.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of rac Methotrimeprazine-d6 Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of rac Methotrimeprazine-d6 Hydrochloride, a deuterated phenothiazine derivative used in complex research applications. Our objective is to furnish you with the essential safety and logistical information required to manage this compound's waste stream responsibly, ensuring the protection of our personnel and the environment.

Hazard Assessment and Regulatory Landscape

Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards and the governing regulations is paramount.

Compound-Specific Hazards: Methotrimeprazine, the parent compound, is a potent pharmaceutical agent with known effects on the central nervous system. It is harmful if swallowed and can cause damage to organs such as the heart and nervous system through prolonged or repeated exposure. While deuteration can alter the metabolic profile of a drug, potentially slowing its breakdown, the fundamental pharmacological and toxicological properties are assumed to be similar to the non-deuterated analog.[1][2] Therefore, this compound must be treated as a hazardous substance.

Regulatory Framework: In the United States, the disposal of chemical waste from laboratories is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4][5][6] Pharmaceutical wastes may be classified as "P-listed" (acutely hazardous) or "U-listed" (toxic hazardous) if they are the sole active ingredient in a commercial chemical product.[3][7][8] While Methotrimeprazine is not explicitly P or U-listed, its toxicological profile necessitates that it be managed as a hazardous waste.

It is crucial to consult your institution's Environmental Health and Safety (EHS) department, as they will provide specific guidance based on federal, state, and local regulations.[5] All disposal procedures must align with your facility's written hazardous waste management plan.[4]

Waste Segregation and Containerization: The First Line of Defense

Proper segregation at the point of generation is the most critical step in a safe disposal workflow. This prevents accidental mixing of incompatible chemicals and ensures that the waste is routed to the correct disposal facility.

Core Principle: Never mix this compound waste with non-hazardous trash or dispose of it down the sewer system.[6][9]

Waste StreamContainer TypeLabeling Requirements
Solid Waste (e.g., unused compound)Secure, leak-proof, chemically compatible container (e.g., HDPE or glass bottle with a screw cap)."HAZARDOUS WASTE," "this compound," and the specific hazards (e.g., "Toxic").
Liquid Waste (e.g., solutions)As above."HAZARDOUS WASTE," "this compound," solvent composition (e.g., "in Methanol"), and hazards.
Contaminated Labware (e.g., pipette tips, vials)Puncture-resistant container labeled as hazardous waste."HAZARDOUS WASTE," "Contaminated with this compound," and associated hazards.

Step-by-Step Disposal Protocols

The following protocols provide a detailed methodology for handling different forms of this compound waste.

Disposal of Unused or Expired Solid Compound
  • Initial Assessment: Quantify the amount of solid waste to be disposed of.

  • Containerization: Place the solid this compound in a dedicated, clearly labeled hazardous waste container.

  • Documentation: Log the addition of the waste to the container in your laboratory's hazardous waste accumulation log.

  • Storage: Store the sealed container in a designated satellite accumulation area within the laboratory.

  • Pickup Request: Once the container is full, or as per your institution's guidelines, submit a hazardous waste pickup request to your EHS department.

Disposal of Solutions Containing this compound
  • Waste Collection: Collect all aqueous and organic solutions containing the compound in a dedicated, labeled hazardous waste container.

  • Segregation by Solvent: If feasible, use separate waste containers for halogenated and non-halogenated solvent solutions to facilitate disposal by your EHS provider.

  • pH Consideration: Given that this is a hydrochloride salt, solutions may be acidic. Do not mix with bases or other incompatible chemicals in the waste container.

  • Secure Storage: Keep the waste container tightly sealed when not in use and store it in secondary containment to prevent spills.

  • EHS Handoff: Arrange for pickup by your institution's hazardous waste management service.

Management of Contaminated Materials and Empty Containers
  • Sharps and Labware: Dispose of contaminated sharps (needles, scalpels) in a designated sharps container for hazardous chemical waste. Other contaminated labware (e.g., pipette tips, gloves, bench paper) should be collected in a labeled hazardous waste bag or container.

  • Empty Containers: An "empty" container that held a hazardous waste may still be regulated.

    • Triple Rinsing: For non-acutely hazardous waste, triple rinse the container with a suitable solvent (e.g., methanol or ethanol).

    • Rinsate Collection: The rinsate from the triple rinse procedure must be collected and disposed of as hazardous liquid waste.

    • Final Disposal: After triple rinsing and defacing the original label, the container can typically be disposed of as non-hazardous laboratory glass or plastic waste. Consult your EHS department for confirmation.

Decision-Making Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

G cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Accumulation & Disposal start Generate rac Methotrimeprazine-d6 Hydrochloride Waste solid Solid Compound start->solid liquid Liquid Solution start->liquid contaminated Contaminated Material start->contaminated solid_container Label 'Solid Hazardous Waste' & Containerize solid->solid_container liquid_container Label 'Liquid Hazardous Waste' & Containerize liquid->liquid_container contaminated_container Label 'Contaminated Hazardous Waste' & Containerize contaminated->contaminated_container storage Store in Satellite Accumulation Area solid_container->storage liquid_container->storage contaminated_container->storage pickup Request EHS Pickup storage->pickup disposal Final Disposal by Licensed Facility pickup->disposal

Caption: Disposal workflow for rac Methotrimeprazine-d6 HCl.

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If safe to do so, prevent the spill from spreading by using absorbent pads or other appropriate materials.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves, before attempting cleanup.

  • Cleanup:

    • For solid spills: Carefully sweep or vacuum up the material and place it in a labeled hazardous waste container. Avoid generating dust.

    • For liquid spills: Use an absorbent material to soak up the spill. Place the used absorbent material in a sealed bag and then into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS department, regardless of the size.

By adhering to these rigorous, scientifically-grounded procedures, you contribute to a culture of safety and environmental stewardship within your institution. This guide serves as a foundational resource, but it is incumbent upon every researcher to remain informed about their institution's specific policies and all applicable regulations.

References

  • Ovid. (n.d.). Update on pharmaceutical waste disposal regulations.
  • Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs. (n.d.).
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • MWA. (2019, March 26). Laboratory Hazardous Waste: What You and Your Staff Need to Know.
  • PharmWaste Technologies, Inc. (n.d.). EPA Subpart P Regulations - HW Drugs.
  • ASTM International. (2021, February 26). D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples.
  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory.
  • U.S. Environmental Protection Agency. (n.d.). Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories.
  • U.S. Environmental Protection Agency. (2026, January 22). Management of Hazardous Waste Pharmaceuticals.
  • ASHP. (n.d.). Summary of Changes: EPA Final Rule on Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing.
  • Protecting deuterated drugs. (n.d.).
  • PMC. (n.d.). Deuterated drugs; where are we now?.
  • T3DB. (n.d.). SAFETY DATA SHEET - Methotrimeprazine.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.